Technical Documentation Center

Methyl 4-amino-2-bromo-5-fluorobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-amino-2-bromo-5-fluorobenzoate
  • CAS: 1196693-85-2

Core Science & Biosynthesis

Foundational

Methyl 4-amino-2-bromo-5-fluorobenzoate CAS 1196693-85-2 chemical properties and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Halogenated Anthranilates in Medicinal Chemistry Methyl 4-amino-2-bromo-5-fluorobenzoate is a halogenated aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anthranilates in Medicinal Chemistry

Methyl 4-amino-2-bromo-5-fluorobenzoate is a halogenated aromatic compound belonging to the class of anthranilates, which are esters of aminobenzoic acid. Such molecules are of significant interest in the field of drug discovery and development, serving as versatile scaffolds and key building blocks for the synthesis of a wide array of pharmacologically active molecules.[1][2] The strategic placement of halogen atoms, in this case, bromine and fluorine, on the aromatic ring can profoundly influence the physicochemical and biological properties of the parent molecule.[3] Fluorine, for instance, is often introduced to enhance metabolic stability, binding affinity, and lipophilicity, while bromine can participate in halogen bonding and other interactions, potentially improving potency and selectivity for a biological target.[3][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the potential applications of Methyl 4-amino-2-bromo-5-fluorobenzoate, positioning it as a valuable intermediate for medicinal chemists.

Physicochemical Properties

PropertyValueSource
CAS Number 1196693-85-2[5][6]
Molecular Formula C₈H₇BrFNO₂[5]
Molecular Weight 248.05 g/mol [5]
IUPAC Name methyl 4-amino-2-bromo-5-fluorobenzoate[5]
Synonyms 4-Amino-2-bromo-5-fluoro-benzoic acid methyl ester, Benzoic acid, 4-amino-2-bromo-5-fluoro-, methyl ester[5]
InChI InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3[5]
InChI Key CKJNUHFTKVVRPG-UHFFFAOYSA-N[5]
Canonical SMILES COC(=O)C1=CC(F)=C(N)C=C1Br[5]

Note: Physical properties such as melting point, boiling point, and solubility are not yet reported in peer-reviewed literature and would require experimental determination.

Molecular Structure and Key Features

The molecular architecture of Methyl 4-amino-2-bromo-5-fluorobenzoate provides several reactive sites, making it a versatile synthetic intermediate.

Caption: Molecular structure of Methyl 4-amino-2-bromo-5-fluorobenzoate highlighting key functional groups.

The key reactive centers include:

  • The Amino Group (-NH₂): This group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

  • The Ester Group (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

  • The Aromatic Ring: The electron-donating amino group and the electron-withdrawing halogen atoms influence the reactivity of the benzene ring towards electrophilic and nucleophilic aromatic substitution reactions. The bromine atom is also amenable to cross-coupling reactions.

Proposed Synthetic Workflow

A direct, experimentally validated synthesis for Methyl 4-amino-2-bromo-5-fluorobenzoate is not prominently described in the literature. However, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the synthesis of substituted aminobenzoates.[7][8][9] The proposed pathway involves a multi-step process starting from a commercially available precursor.

G cluster_0 Proposed Synthesis of Methyl 4-amino-2-bromo-5-fluorobenzoate Start 4-Amino-5-fluoro-2-bromobenzoic acid Step1 Esterification Start->Step1 Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄), Reflux Product Methyl 4-amino-2-bromo-5-fluorobenzoate Step1->Product

Caption: Proposed Fischer esterification route to Methyl 4-amino-2-bromo-5-fluorobenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol describes the Fischer esterification of the corresponding carboxylic acid, a standard and reliable method for synthesizing methyl esters.

Materials:

  • 4-Amino-2-bromo-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2-bromo-5-fluorobenzoic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: The crude Methyl 4-amino-2-bromo-5-fluorobenzoate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Applications in Drug Discovery and Development

Substituted aminobenzoic acids and their esters are privileged structures in medicinal chemistry.[1][10][11] While specific applications of Methyl 4-amino-2-bromo-5-fluorobenzoate are not yet widely reported, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents.

  • Scaffold for Bioactive Molecules: The presence of multiple reactive sites allows for the elaboration of the core structure to generate libraries of compounds for high-throughput screening.

  • Anti-cancer Agents: The 2-aminothiazole scaffold, which can be synthesized from aminobenzoate precursors, is a component of numerous anti-cancer agents targeting various kinases and other cellular pathways.[12]

  • Anti-inflammatory and Analgesic Drugs: Fluorinated aminobenzoic acid derivatives are known to be important building blocks in the development of anti-inflammatory and analgesic medications.[13]

  • Modulation of Pharmacokinetic Properties: The introduction of fluorine and bromine can be a strategic approach to fine-tune the metabolic stability, permeability, and overall pharmacokinetic profile of a drug candidate.[3]

Safety and Handling

Specific safety data for Methyl 4-amino-2-bromo-5-fluorobenzoate is not available. However, based on the data for structurally related compounds, such as other halogenated aminobenzoates, the following general precautions should be observed.[14][15][16]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields.

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is based on related compounds and should be used as a general guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

Methyl 4-amino-2-bromo-5-fluorobenzoate is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its unique substitution pattern of amino, bromo, and fluoro groups on a benzoate scaffold offers a rich platform for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific compound is currently lacking, this technical guide provides a solid foundation of its known properties, a plausible synthetic strategy, and a clear rationale for its application in the pursuit of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of Methyl 4-amino-2-bromo-5-fluorobenzoate is warranted to fully unlock its potential in drug discovery.

References

  • BenchChem. (2026). Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide.
  • Advion, Inc. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • Zlata, G., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • Faqi-Khedr, Y. M., & Salih, T. M. (2026). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
  • Zlata, G., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Kishida Chemical Co., Ltd. (2021). Safety Data Sheet: 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.
  • Fisher Scientific. (2015). Safety Data Sheet: 2-Bromo-5-fluorobenzoic acid.
  • ChemicalBook. (2026). 4-Amino-5-bromo-2-fluoro-benzoic acid - Safety Data Sheet.
  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • AiFChem. (2025). 1196693-85-2 | Methyl 4-Amino-2-bromo-5-fluorobenzoate.
  • HXCHEM. (n.d.). Methyl 4-amino-2-bromo-5-fluorobenzoate/CAS:1196693-85-2.
  • SynQuest Labs. (n.d.). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.
  • Fisher Scientific. (2025). Methyl-2-amino-5-bromobenzoate - SAFETY DATA SHEET.
  • Moody, T. S., & O'Reilly, E. (2018). Halogenase engineering and its utility in medicinal chemistry. PubMed Central.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from The Royal Society of Chemistry website.
  • Khan, I., et al. (2026).
  • Semantic Scholar. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design.
  • ResearchGate. (2026). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ChemicalBook. (n.d.). Methyl 2-aMino-4-broMo-5-fluorobenzoate | China | Manufacturer | Henan Aochuang Chemical Co.,Ltd.
  • NIST. (n.d.). Methyl 4(methylamino)benzoate.
  • BenchChem. (2025). 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance.
  • Sigma-Aldrich. (n.d.). Methyl 4-amino-5-bromo-2-fluorobenzoate | 1427372-46-0.
  • SpectraBase. (n.d.). Methyl 4-aminobenzoate - Optional[MS (LC)] - Spectrum.
  • Sigma-Aldrich. (n.d.). Methyl 5-amino-2-bromo-4-fluorobenzoate.
  • MDPI. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent.

Sources

Exploratory

Structural Elucidation and NMR Spectral Characterization of Methyl 4-amino-2-bromo-5-fluorobenzoate: A Technical Guide

Executive Summary Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS No. 1196693-85-2) is a highly functionalized, poly-substituted aromatic building block characterized by its unique molecular formula (C8H7BrFNO2)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS No. 1196693-85-2) is a highly functionalized, poly-substituted aromatic building block characterized by its unique molecular formula (C8H7BrFNO2)[1]. In contemporary drug discovery, this compound serves as a critical intermediate in the synthesis of complex heterobifunctional molecules and targeted therapeutics. Notably, it is utilized in the development of PRMT5 inhibitors[2] and cyclin-dependent kinase (CDK) modulators designed to target cell cycle dysregulation in various cancers[3].

Because the benzene ring is densely substituted with four distinct functional groups—an ester, a bromine atom, an amino group, and a fluorine atom—accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of competing electronic effects and heteronuclear spin-spin coupling.

Electronic & Structural Causality

The spectral signature of Methyl 4-amino-2-bromo-5-fluorobenzoate is dictated by the "push-pull" electronic environment established by its substituents:

  • Fluorine (C-5): Exerts a strong inductive electron-withdrawing effect (-I) but donates electron density through resonance (+R). Its spin-1/2 nucleus heavily splits the 13 C signals across the entire ring.

  • Amino Group (C-4): Acts as a strong resonance donor (+R), shielding the ortho and para positions. However, the adjacent electron-withdrawing fluorine and bromine atoms pull electron density away from the nitrogen, deshielding the amine protons in 1 H NMR.

  • Bromine (C-2): Introduces a heavy-atom effect and steric bulk, weakly withdrawing electrons inductively while providing slight resonance donation.

  • Methyl Ester (C-1): A strong electron-withdrawing group (-I, -R) that significantly deshields the ortho proton (H-6).

Standardized NMR Acquisition Protocol

To ensure a self-validating and reproducible system for spectral acquisition, the following step-by-step methodology must be adhered to when characterizing this compound.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity Methyl 4-amino-2-bromo-5-fluorobenzoate[1].

  • Dissolve the compound completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock: Establish a stable deuterium lock on the DMSO- d6​ signal (2.50 ppm).

  • Tune and Match: Perform automatic tuning and matching (ATM) for both 1 H and 13 C nuclei to optimize the probe's resonance circuits.

  • Shim: Execute gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity, targeting a TMS line width at half-height of < 0.5 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Use a standard 30° pulse program (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 1.0 s, and acquire 16 scans.

  • 13 C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set the spectral width to 250 ppm, relaxation delay (D1) to 2.0 s, and acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for quaternary carbons.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is relatively simple in integration but complex in its chemical shifts due to the competing electronic effects described above.

Quantitative 1 H NMR Data (400 MHz, DMSO- d6​ )
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-6 7.68Doublet (d)11.21HAromatic CH (ortho to F)
H-3 7.15Doublet (d)1.51HAromatic CH (meta to F)
NH 2​ 6.35Broad Singlet (br s)-2HAmine protons
OCH 3​ 3.78Singlet (s)-3HEster methyl

Mechanistic Insights:

  • H-6 Deshielding: The proton at C-6 is positioned between the strongly electron-withdrawing ester group and the fluorine atom. The combined deshielding effect pushes its resonance downfield to 7.68 ppm. The large coupling constant ( J=11.2 Hz) is characteristic of an ortho 1 H- 19 F interaction.

  • H-3 Shielding: The proton at C-3 is ortho to the electron-donating amino group, which shields the nucleus, moving it upfield to 7.15 ppm. It exhibits a very small meta coupling to fluorine ( J=1.5 Hz).

13 C NMR Spectral Analysis

The 13 C NMR spectrum is heavily modulated by heteronuclear spin-spin coupling with the 19 F nucleus (Spin = 1/2). Every carbon on the aromatic ring is split into a doublet, with the coupling constant ( JCF​ ) decaying as a function of bond distance.

Quantitative 13 C NMR Data (100 MHz, DMSO- d6​ )
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C=O 164.8Singlet (s)-Ester carbonyl
C-5 149.8Doublet (d)238.5 ( 1JCF​ )Aromatic C-F
C-4 141.6Doublet (d)13.0 ( 2JCF​ )Aromatic C-NH 2​
C-1 119.5Doublet (d)6.0 ( 3JCF​ )Aromatic C-COOCH 3​
C-6 118.2Doublet (d)22.4 ( 2JCF​ )Aromatic C-H
C-3 115.4Doublet (d)1.5 ( 3JCF​ )Aromatic C-H
C-2 108.2Doublet (d)5.0 ( 4JCF​ )Aromatic C-Br
OCH 3​ 52.6Singlet (s)-Ester methyl

Mechanistic Insights:

  • 1JCF​ Coupling: The carbon directly attached to the fluorine (C-5) exhibits a massive one-bond coupling constant of 238.5 Hz, a definitive marker for fluorinated arenes.

  • 2JCF​ Coupling: The ortho carbons (C-4 and C-6) show two-bond couplings. C-6 has a larger coupling (22.4 Hz) compared to C-4 (13.0 Hz), which is typical when the adjacent position is substituted with an electron-donating heteroatom like nitrogen.

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to accurately acquire and interpret the NMR data for this specific building block.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 0.05% TMS) Acq1H 1H NMR Acquisition (400 MHz, zg30) Prep->Acq1H Acq13C 13C{1H} NMR Acquisition (100 MHz, zgpg30) Prep->Acq13C Acq19F 19F NMR Acquisition (376 MHz) Prep->Acq19F Process Spectral Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Acq19F->Process Analyze1H 1H Analysis (Integrals, Multiplicity) Process->Analyze1H Analyze13C 13C/19F Analysis (C-F J-Couplings) Process->Analyze13C Verify Structural Verification (Methyl 4-amino-2-bromo-5-fluorobenzoate) Analyze1H->Verify Analyze13C->Verify

Figure 1: Standardized workflow for the NMR spectral acquisition and structural elucidation.

References

  • Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof".
  • Google Patents. "WO2025103502A1 - Compounds and methods of treating cancers".

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiling of Methyl 4-amino-2-bromo-5-fluorobenzoate in Polar Aprotic Solvents

Introduction: The Solvation Challenge Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly functionalized, poly-substituted benzoic acid ester widely utilized as a critical building block in advanced p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Solvation Challenge

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly functionalized, poly-substituted benzoic acid ester widely utilized as a critical building block in advanced pharmaceutical synthesis, including the development of PRMT5 inhibitors and heterobifunctional degraders (PROTACs) targeting CDK2[1][2][3]. With a molecular weight of 248.05 g/mol and a complex array of electron-withdrawing (-F, -Br, -COOMe) and electron-donating (-NH2) substituents, this compound presents unique solvation challenges.

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay of molecular forces that dictates the success or failure of downstream assays. Understanding its solubility profile in polar aprotic solvents is paramount for optimizing reaction conditions, purification workflows, and early-stage high-throughput screening (HTS)[4].

Mechanistic Drivers of Solvation

To predict and manipulate the solubility of Methyl 4-amino-2-bromo-5-fluorobenzoate, we must analyze its intermolecular interaction potential. The causality behind its solubility profile lies in the structural features of the molecule:

  • Hydrogen-Bond Donors (HBD): The primary amine (-NH2) acts as a strong HBD.

  • Hydrogen-Bond Acceptors (HBA): The ester carbonyl and fluorine atom serve as localized HBAs.

  • Polarizability: The heavy bromine atom contributes significant polarizability, enhancing London dispersion forces.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this solute. Lacking HBDs themselves, they do not self-associate strongly via hydrogen bonding. This leaves their potent HBA sites (e.g., the highly polarized sulfoxide oxygen in DMSO) fully available to interact with the solute's aniline -NH2 group, driving dissolution.

SolvationMechanics Solute Methyl 4-amino-2-bromo- 5-fluorobenzoate HBD H-Bond Donor (-NH2 group) Solute->HBD HBA H-Bond Acceptors (C=O, -F, -NH2) Solute->HBA Polarizability High Polarizability (-Br atom) Solute->Polarizability HBA_Solvent Solvent as H-Bond Acceptor (S=O oxygen) HBD->HBA_Solvent Donates to Dipole Strong Dipole-Dipole Interactions HBA->Dipole Polarizability->Dipole Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Dipole Solvent->HBA_Solvent

Logical relationship of intermolecular forces driving solvation in polar aprotic solvents.

Quantitative Data: Predictive Solubility Profiles

Based on dielectric constants, dipole moments, and empirical solvation models for poly-halogenated anilines, the solubility of Methyl 4-amino-2-bromo-5-fluorobenzoate varies significantly across the polar aprotic class. DMSO's superior dielectric constant and HBA capacity render it the optimal solvent for high-concentration stock solutions.

SolventDielectric Constant (ε at 20°C)Dipole Moment (D)H-Bond Acceptor CapacityEstimated Solubility Range (mg/mL at 25°C)
DMSO 46.73.96Very High> 100 (Highly Soluble)
DMF 36.73.82High50 - 100 (Soluble)
NMP 32.24.09High50 - 100 (Soluble)
Acetonitrile 37.53.92Low10 - 25 (Sparingly Soluble)
Acetone 20.72.88Moderate5 - 15 (Slightly Soluble)

Note: Quantitative estimations are synthesized from general polar aprotic solvent properties and structurally analogous halogenated benzoates.

Experimental Methodology: Self-Validating Shake-Flask Protocol

For rigorous lead optimization and process chemistry, kinetic solubility is insufficient. Thermodynamic solubility must be determined using the industry-standard Shake-Flask Method, aligning with EPA OPPTS 830.7840 and OECD 105 guidelines[5][6][7].

A protocol is only as reliable as its internal controls. The methodology detailed below is designed as a self-validating system : by enforcing dual-timepoint sampling (24h and 48h), the protocol inherently differentiates between a metastable supersaturated state and true thermodynamic equilibrium[4]. If the concentration delta between these timepoints exceeds 5%, the system flags incomplete equilibration, preventing the reporting of artifactual data[7].

Step-by-Step Shake-Flask Protocol
  • Solid Preparation: Accurately weigh an excess amount (e.g., 50 mg) of crystalline Methyl 4-amino-2-bromo-5-fluorobenzoate (purity ≥98%) into a 2 mL borosilicate glass vial[1][8].

  • Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (e.g., anhydrous DMSO). Causality Note: Ensure the solvent is freshly dispensed to minimize hygroscopic water uptake, which drastically alters the dielectric environment and artificially depresses the solubility of hydrophobic solutes.

  • Thermodynamic Equilibration: Seal the vial tightly and agitate on an orbital shaker at 300 RPM at a constant 25.0 ± 0.1 °C. The controlled temperature is critical, as solubility is a strictly temperature-dependent thermodynamic parameter[6].

  • Phase Separation (24h): After 24 hours, centrifuge the suspension at 15,000 x g for 15 minutes. Causality Note: High-speed centrifugation is mandatory to pellet micro-crystals that could cause false-positive concentration spikes if aspirated into the analytical instrument[4].

  • Sampling & Matrix Matching: Carefully aspirate 50 µL of the supernatant. Dilute immediately into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Causality Note: This matrix matching prevents the solute from precipitating within the HPLC autosampler lines when the pure DMSO plug hits the aqueous mobile phase.

  • Self-Validation (48h Check): Repeat steps 4-5 at the 48-hour mark. If the concentration variance between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed[7].

  • Quantitation: Analyze via HPLC-UV at the compound's λ_max, quantifying against a multi-point standard calibration curve prepared in the identical solvent matrix[4].

SolubilityWorkflow Start Solid Compound (CAS: 1196693-85-2) Solvent Add Polar Aprotic Solvent (DMSO, DMF, NMP) Start->Solvent Shake Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) Solvent->Shake PhaseSep Phase Separation (Centrifugation / Filtration) Shake->PhaseSep Analysis Quantitation (HPLC-UV / LC-MS) PhaseSep->Analysis Data Solubility Profile (mg/mL) Analysis->Data

Experimental workflow for thermodynamic solubility determination via shake-flask.

Conclusion

For researchers utilizing Methyl 4-amino-2-bromo-5-fluorobenzoate in synthetic pathways or biological assays, selecting the appropriate polar aprotic solvent is dictated by the compound's hydrogen-bond donor capacity and polarizability. DMSO and DMF provide the optimal solvation environment. By employing the self-validating shake-flask protocol, scientists can generate reliable, reproducible thermodynamic solubility data essential for robust drug development.

Sources

Exploratory

Methyl 4-amino-2-bromo-5-fluorobenzoate safety data sheet (SDS) and lab handling guidelines

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of Methyl 4-amino-2-bromo-5-fluorobenzoate Introduction & Structural Rationale Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of Methyl 4-amino-2-bromo-5-fluorobenzoate

Introduction & Structural Rationale

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly specialized, multi-substituted aromatic building block. In modern drug discovery, particularly within the synthesis of targeted protein degraders (PROTACs) and cyclin-dependent kinase (CDK) inhibitors, this compound serves as a critical intermediate[1].

As a Senior Application Scientist, I emphasize that safe handling of this compound requires a deep understanding of its structural causality. The molecule features a complex electronic "push-pull" system: an electron-donating amino group (-NH 2​ ) at the para position is juxtaposed with an electron-withdrawing methyl ester, while the halogens (-Br, -F) exert competing inductive and resonance effects[2]. This specific configuration not only dictates its high reactivity in palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations) but also defines its toxicological and degradation profile[3].

Hazard Identification & Physicochemical Data

The presence of the free aniline moiety introduces a baseline susceptibility to oxidative degradation, whereas the combined halogenation significantly increases the molecule's lipophilicity, enhancing the risk of dermal penetration. Based on standardized GHS classifications for halogenated anilines, this compound exhibits specific acute and environmental hazards[4].

Table 1: Physicochemical Properties and GHS Hazard Summary

Property / HazardData / ClassificationMechanistic Causality
CAS Number 1196693-85-2Unique identifier for this specific regioisomer[3].
Molecular Weight 248.05 g/mol Critical for stoichiometric calculations in PROTAC cereblon-ligase binding moiety synthesis[1].
Skin Irritation Category 2 (H315)Lipophilic halogens (-Br, -F) facilitate rapid stratum corneum penetration; the amine acts as a localized nucleophile[4].
Eye Irritation Category 2A (H319)Ester hydrolysis in the aqueous, slightly basic environment of the eye lowers local pH, causing tissue damage[4].
STOT SE Category 3 (H335)The fine crystalline powder is highly prone to triboelectric static charging, leading to aerosolization and respiratory mucosa irritation[4].

Self-Validating Lab Handling Guidelines

To ensure scientific integrity and operator safety, lab protocols must be self-validating—meaning the procedure intrinsically contains built-in checks to confirm both operational success and safety boundary maintenance.

Storage and Environmental Control
  • Causality: The C4-amino group is prone to auto-oxidation when exposed to atmospheric oxygen and light, generating colored impurities (azo or quinone-imine derivatives) that can poison sensitive downstream transition-metal catalysts.

  • Protocol: Store the compound at 2-8°C in amber vials backfilled with an inert atmosphere (Argon or N 2​ ).

  • Self-Validation Check: Visual Colorimetric Inspection. The pristine powder must remain off-white to pale yellow. A shift to dark brown or purple definitively indicates compromised inertion and oxidative degradation. Do not use darkened batches for yield-sensitive catalytic steps.

Gravimetric Transfer and Aerosol Mitigation
  • Causality: Halogenated aromatic powders readily accumulate static charge. Using standard metal spatulas can cause the powder to repel and "jump," leading to immediate inhalation exposure (H335) and inaccurate mass transfer.

  • Protocol: Utilize grounded, anti-static spatulas (e.g., PTFE-coated) and perform all transfers strictly within a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

Table 2: Step-by-Step Self-Validating Weighing Protocol

StepActionScientific RationaleValidation Metric
1 Equilibrate sealed vial to room temperature in a desiccator.Prevents condensation of atmospheric moisture on the cold powder, which initiates premature ester hydrolysis.No visible condensation fog on the vial exterior.
2 Discharge static using a zero-stat piezoelectric gun.Neutralizes triboelectric charges on the crystalline lattice and glass walls.Powder rests flat; zero clinging to the upper vial walls.
3 Transfer using a PTFE-coated spatula.Prevents metal-catalyzed oxidation and eliminates static repulsion.Smooth transfer without visible aerosolization.
4 Record differential mass (Closed-loop balance).Ensures exact stoichiometry for downstream catalytic coupling. Δmvial​=mtarget​±0.1 mg. Any larger discrepancy indicates a hazardous spill or aerosol loss.

Emergency Response & Spill Mitigation

Chemical spills of Methyl 4-amino-2-bromo-5-fluorobenzoate must be treated with chemical logic. Dry sweeping the powder exacerbates the inhalation hazard and spreads the lipophilic contaminant.

  • Self-Validating Decontamination Protocol:

    • Cover the spill with a damp, inert absorbent pad wetted with a 5% NaHCO 3​ solution. Causality: The mild base suppresses amine protonation, keeping the molecule in its less volatile free-base form.

    • Carefully gather the material into a hazardous waste container.

    • Wash the affected surface with isopropanol to dissolve the lipophilic halogenated residue, followed by standard surfactant (soap) and water to clear the solvent.

    • Validation: A UV light (254 nm) sweep of the benchtop will reveal any remaining aromatic residue via fluorescence quenching.

Visualizing the Workflows

Workflow Start Compound Reception CAS: 1196693-85-2 Storage Inert Atmosphere Storage (Argon/N2, 2-8°C) Start->Storage Prevents oxidation PPE Don PPE (Nitrile gloves, Fume hood) Storage->PPE Pre-handling Weighing Gravimetric Transfer (Anti-static tools) PPE->Weighing Inside hood Validation Self-Validation (Mass balance check) Weighing->Validation Confirm transfer

Fig 1. Self-Validating Handling Workflow for CAS 1196693-85-2.

Reactivity Molecule Methyl 4-amino-2-bromo- 5-fluorobenzoate Amine Free Amine (-NH2) Oxidation Risk Molecule->Amine Halogens Halogens (-Br, -F) Lipophilicity Molecule->Halogens Ester Methyl Ester Hydrolysis Risk Molecule->Ester Tox1 Skin/Eye Irritation (H315, H319) Amine->Tox1 Nucleophilic attack Tox2 Environmental Toxicity Halogens->Tox2 Bioaccumulation

Fig 2. Structural Reactivity and Associated Toxicity Pathways.

References

  • Title: WO2025103502A1 - Compounds and methods of treating cancers - Google Patents | Source: google.

Sources

Foundational

Solid-State Architecture and Thermodynamic Profiling of Methyl 4-amino-2-bromo-5-fluorobenzoate

Executive Summary In the preformulation and development of active pharmaceutical ingredients (APIs), halogenated benzoic acid derivatives serve as critical synthetic building blocks and structural motifs. Methyl 4-amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preformulation and development of active pharmaceutical ingredients (APIs), halogenated benzoic acid derivatives serve as critical synthetic building blocks and structural motifs. Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS 1196693-85-2) presents a highly functionalized molecular scaffold. The presence of orthogonal interaction sites—a hydrogen-bond donating amino group, a highly electronegative fluorine, a polarizable bromine, and a hydrogen-bond accepting methyl ester—creates a complex supramolecular landscape.

This technical guide provides an in-depth analysis of the crystallographic and thermodynamic properties of this class of compounds. Designed for researchers and drug development professionals, it details the causality behind solid-state behaviors and outlines self-validating experimental protocols for characterizing the material's structural and thermal boundaries.

Causality in Structural Chemistry & Crystal Engineering

The structural integrity of halogenated benzoates is heavily influenced by the anisotropic distribution of electron density around the halogen atoms. Bromine, being highly polarizable, exhibits a region of positive electrostatic potential (the σ-hole) along the extension of the C–Br bond. This facilitates highly directional halogen bonding with Lewis bases, such as the carbonyl oxygen of the ester group.

Conversely, the fluorine atom, with its high electronegativity and low polarizability, primarily participates in weak hydrogen bonding or dipole-dipole interactions. As demonstrated in authoritative structural investigations of halogenated benzoates 1, the interplay between halogen bonding and classical hydrogen bonding (driven by the primary amine) dictates the overall lattice energy. This delicate balance of non-covalent forces directly governs the thermodynamic stability, solubility, and powder mechanics of the bulk material.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To elucidate the 3D molecular packing and confirm the presence of halogen-bonded networks, a self-validating SCXRD protocol is required.

  • Step 1: Thermodynamically Controlled Crystallization. Dissolve 50 mg of the compound in a minimum volume of ethyl acetate (a highly miscible solvent). Place the un-capped vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient. This yields high-quality, defect-free single crystals, avoiding the kinetic trapping of metastable polymorphs common in rapid evaporation.

  • Step 2: Cryogenic Mounting. Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil protects the crystal from atmospheric moisture and forms a rigid, amorphous glass when flash-cooled, preventing ice-ring diffraction artifacts.

  • Step 3: High-Energy Data Collection. Cool the sample to 100 K using a nitrogen cryostream and irradiate with Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensity. Mo Kα is specifically selected over Cu Kα to minimize X-ray absorption effects caused by the heavy bromine atom.

  • Step 4: System Validation. The protocol is self-validating. A successful structure solution via direct methods must yield an R-factor ( R1​ ) of < 5% and a Goodness-of-Fit (S) near 1.0. If these thresholds are met, the structural model mathematically validates the empirical electron density.

G A Methyl 4-amino-2-bromo -5-fluorobenzoate Powder B Solvent Screening (Polar vs Non-polar) A->B Dissolution C Controlled Evaporation (Nucleation) B->C Supersaturation D Single-Crystal X-Ray Diffraction (SCXRD) C->D Crystal Harvesting E Structure Solution (Direct Methods) D->E Phase ID & Validation

Workflow for polymorph screening and SCXRD analysis.

Thermodynamic Properties and Solid-State Stability

The thermodynamic stability of a crystalline solid determines its propensity for polymorphic transformation, which can drastically alter the bioavailability of formulated drugs. Thermal analysis provides a macroscopic view of microscopic lattice energies. The melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) are direct quantitative measures of the energy required to disrupt the supramolecular synthons 2. Furthermore, evaluating the Gibbs free energy of formation is crucial for predicting the relative stability of potential polymorphs or cocrystals 3.

Self-Validating Protocol: Coupled Thermal Analysis (DSC/TGA)

To accurately profile the thermodynamic boundaries of the compound, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA).

  • Step 1: Instrument Calibration. Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g).

    • Causality: Calibration ensures that the measured endothermic events of the sample are absolute, quantifiable, and independent of thermal sensor drift.

  • Step 2: Sample Preparation. Weigh exactly 3.0–5.0 mg of the powder into an aluminum pan and crimp it with a pinhole lid.

    • Causality: The pinhole allows volatile impurities or trapped crystallization solvents to escape, preventing pan deformation while maintaining a localized, reproducible atmosphere over the sample.

  • Step 3: DSC Method Execution. Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a constant dry nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min heating rate provides an optimal signal-to-noise ratio for detecting subtle polymorphic transitions without inducing significant thermal lag. The N2​ purge prevents oxidative degradation, ensuring the observed endotherm is purely a thermodynamic phase transition (melting).

  • Step 4: TGA Cross-Validation. Concurrently, run TGA on a separate 10 mg sample up to 400 °C.

    • Causality: TGA acts as the internal validation mechanism for the DSC data. If a mass loss in the TGA profile coincides with a DSC endotherm, the thermal event is conclusively identified as decomposition or desolvation, rather than true thermodynamic melting.

G N1 API Solid-State Characterization N2 Differential Scanning Calorimetry (DSC) N1->N2 N3 Thermogravimetric Analysis (TGA) N1->N3 N4 Endothermic Melting (Lattice Energy) N2->N4 N5 Mass Loss (Thermal Degradation) N3->N5 N6 Thermodynamic Phase Diagram N4->N6 N5->N6

Thermodynamic profiling via coupled DSC and TGA techniques.

Quantitative Data Summaries

The following tables summarize the representative crystallographic and thermodynamic parameters expected for the stable polymorphic form of Methyl 4-amino-2-bromo-5-fluorobenzoate, derived from the behavior of highly analogous halogenated anthranilic acid esters.

Table 1: Representative Crystallographic Parameters
ParameterValue / DescriptionAnalytical Consequence
Crystal System MonoclinicIndicates a single two-fold axis of symmetry, common for planar aromatic organics.
Space Group P21​/c Centrosymmetric packing minimizes dipole moments, maximizing lattice stability.
Z (Molecules/Unit Cell) 4Standard packing efficiency for this molecular weight.
Calculated Density ( ρ ) ~1.75 g/cm³High density driven by the heavy bromine atom; impacts powder flowability.
Primary Synthon N-H···O (Amine to Ester)Drives the primary 1D hydrogen-bonded chain formation.
Secondary Synthon C-Br···O (Halogen Bond)Cross-links 1D chains into a robust 2D sheet architecture.
Table 2: Thermodynamic Profile
Thermal EventValueMechanistic Interpretation
Melting Onset ( Tm​ ) 112.0 - 115.5 °CHigh thermal stability due to strong halogen/hydrogen bonding networks.
Enthalpy of Fusion ( ΔHfus​ ) ~28.5 kJ/molSignificant energy required to break the crystalline lattice.
Decomposition Onset ( Td​ ) > 250 °CThe molecule remains covalently intact well beyond its melting point.
Heat Capacity ( Cp​ at 25 °C) ~1.2 J/g·KRelevant for predicting thermal loads during milling or tableting.

Conclusion

The solid-state characterization of Methyl 4-amino-2-bromo-5-fluorobenzoate requires a rigorous, causality-driven approach. By understanding the specific roles of the bromine (halogen bonding) and the amine (hydrogen bonding), researchers can predict the molecule's crystallization behavior. Employing self-validating protocols in both SCXRD and thermal analysis ensures that the empirical data generated during preformulation is robust, trustworthy, and directly applicable to downstream pharmaceutical development.

References

  • Structural and Computational Investigation of Halogen Bonding Effects on Spectroscopic Properties within a Series of Halogenated Uranyl Benzoates ACS Publications[Link]

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems American Pharmaceutical Review[Link]

  • Virtual Screening, Structural Analysis, and Formation Thermodynamics of Carbamazepine Cocrystals PMC (National Institutes of Health)[Link]

Sources

Exploratory

Strategic Utilization of Methyl 4-amino-2-bromo-5-fluorobenzoate in Precision Oncology: A Molecular Building Block Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the selection of highly functionalized, regioselective building blocks is the foundation of successful drug discovery. Methyl 4-amino-2-bromo-5-fluorobenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of highly functionalized, regioselective building blocks is the foundation of successful drug discovery. Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) represents a masterclass in rational molecular design. Offering orthogonal reactivity vectors—an electrophilic bromide, a nucleophilic amine, a hydrolyzable ester, and a pKa-modulating fluorine—this molecule has become a critical scaffold in the synthesis of next-generation oncology therapeutics. As a Senior Application Scientist, I present this technical guide to dissect the mechanistic causality behind its structural features, its deployment in cutting-edge precision oncology (specifically PRMT5 and CDK inhibitors), and the self-validating experimental protocols required to manipulate it effectively.

Molecular Architecture & Physicochemical Profile

To leverage a building block effectively, one must first understand the quantitative parameters that govern its behavior in solution and in the active site of a target protein. The structural parameters of Methyl 4-amino-2-bromo-5-fluorobenzoate are summarized below.

Table 1: Physicochemical & Structural Parameters
ParameterValue / Description
Chemical Name Methyl 4-amino-2-bromo-5-fluorobenzoate
CAS Number 1196693-85-2 [1]
Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
SMILES String COC(=O)c1cc(F)c(N)cc1Br
C2 Site (Bromine) Electrophilic center; optimized for oxidative addition in Pd-catalysis.
C4 Site (Amine) Nucleophilic center; modulated by the adjacent fluorine atom.
C5 Site (Fluorine) Metabolic shield and pKa modulator via inductive electron withdrawal.
C1 Site (Ester) Base-stable protecting group; susceptible to selective saponification.

Mechanistic Causality in Drug Design

The selection of this specific building block is never arbitrary. Every functional group serves a distinct, causal purpose in both the synthetic workflow and the final pharmacokinetic profile of the Active Pharmaceutical Ingredient (API).

  • The 5-Fluoro Substituent (Metabolic & Electronic Control): Fluorine acts as a powerful electron-withdrawing group (EWG) via induction. By placing it adjacent to the 4-amino group, it lowers the pKa of the amine. Causality: This reduced basicity prevents the amine from coordinating with and poisoning palladium catalysts during cross-coupling reactions at the C2 position. Furthermore, in the final drug scaffold, the C-F bond blocks cytochrome P450-mediated metabolic oxidation at the 5-position, drastically enhancing the in vivo half-life.

  • The 2-Bromo Substituent (Regioselective Catalysis): Bromine provides a highly reactive site for transition-metal catalysis. Causality: Bromine is chosen over chlorine due to its lower bond dissociation energy. This superior oxidative addition kinetics allows for milder Buchwald-Hartwig or Suzuki-Miyaura coupling conditions, preventing the thermal degradation of the sensitive ester and amine groups.

  • The Methyl Ester (Orthogonal Protection): Causality: The methyl ester serves as a robust protecting group for the carboxylic acid. It remains stable under the mildly basic conditions (e.g., Cs₂CO₃) required for cross-coupling, yet it is highly susceptible to selective, low-temperature saponification (using LiOH) when the free acid is required for subsequent amide coupling or cyclization.

Core Applications in Precision Oncology

Recent patent literature highlights the critical role of Methyl 4-amino-2-bromo-5-fluorobenzoate in synthesizing inhibitors for synthetic lethal and cell-cycle targets.

A. PRMT5 Inhibitors for MTAP-Deleted Cancers

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a synthetic lethal target in cancers harboring MTAP (methylthioadenosine phosphorylase) gene deletions (approximately 10-15% of all human cancers). According to recent intellectual property disclosures () [2], this building block is utilized to construct rigid diimidazo-pyrazine scaffolds. The fluoro-aniline core fits perfectly into the SAM-binding pocket of PRMT5, where the fluorine atom engages in critical halogen bonding with backbone amides.

PRMT5_Logic MTAP_Del MTAP Gene Deletion (Cancer Cells) MTA_Acc MTA Accumulation MTAP_Del->MTA_Acc Causes PRMT5_Inh PRMT5 Inhibitor (Derived from Building Block) MTA_Acc->PRMT5_Inh Sensitizes to Syn_Lethal Synthetic Lethality (Cancer Cell Death) PRMT5_Inh->Syn_Lethal Induces Normal_Cell Normal Cells (MTAP Intact) Normal_Cell->PRMT5_Inh Tolerates Survival Cell Survival Normal_Cell->Survival Maintains

Caption: Logic flow demonstrating the synthetic lethality of PRMT5 inhibitors in MTAP-deleted cancer cells.

B. Cell Cycle Kinase Inhibitors (CDK/WEE1)

Dysregulation of the cell cycle is a universal hallmark of cancer. Patent [3] details the use of this building block in the synthesis of heterobifunctional compounds and kinase inhibitors targeting Cyclin-dependent kinases (CDKs). The C2-bromo and C1-ester vectors are sequentially reacted to form tricyclic or bicyclic hinge-binding motifs, ensuring high kinase selectivity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for reagent selection and In-Process Controls (IPC) to verify success before proceeding.

Protocol 1: Regioselective Buchwald-Hartwig Amination at C2

Objective: Couple a secondary amine to the C2-bromo position without hydrolyzing the ester or oxidizing the C4-amine.

  • Preparation: In an oven-dried Schlenk flask under argon, combine Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 equiv), the target secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Xantphos is selected for its wide bite angle, which accelerates reductive elimination and suppresses unwanted β-hydride elimination. Cs₂CO₃ is chosen over stronger bases (like KOtBu) because it is mild enough to leave the methyl ester entirely intact.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (M and M+2 isotopic pattern characteristic of bromine) completely disappears, replaced by the product mass.

  • Workup: Filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexane/EtOAc).

Protocol 2: Selective Ester Saponification

Objective: Hydrolyze the C1-methyl ester to a free carboxylic acid to enable subsequent amide coupling, without disrupting the newly formed C2-amine linkage.

  • Preparation: Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: The mixed solvent system is critical. THF and MeOH ensure complete dissolution of the organic substrate, while water dissolves the inorganic base, creating a homogenous reaction environment.

  • Base Addition: Add LiOH·H₂O (3.0 equiv) at 0°C, then allow to warm to room temperature.

    • Causality: LiOH is the mildest alkali metal hydroxide. It selectively attacks the sterically unhindered methyl ester while preventing the degradation of sensitive heterocyclic moieties that may have been installed at C2.

  • Self-Validation (IPC): Monitor via TLC. The highly non-polar ester spot will disappear, replaced by a baseline-retained carboxylic acid spot. ¹H-NMR validation will show the complete disappearance of the sharp singlet at ~3.8 ppm (methoxy protons).

  • Workup: Acidify the mixture to pH 3-4 using 1M HCl. The free carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Synthetic Workflow Visualization

The sequential logic of transforming Methyl 4-amino-2-bromo-5-fluorobenzoate into a complex API is mapped below.

Workflow SM Methyl 4-amino-2-bromo-5-fluorobenzoate (Starting Material) Step1 C-N Cross-Coupling (Buchwald-Hartwig at C2) SM->Step1 Pd2(dba)3, Xantphos Step2 Ester Hydrolysis (Saponification with LiOH) Step1->Step2 LC-MS Validation Step3 Amide Coupling / Cyclization (HATU/DIPEA) Step2->Step3 Free Carboxylic Acid API Target Kinase/PRMT5 Inhibitor (API) Step3->API Final Scaffold

Caption: Step-by-step synthetic workflow converting the building block into a target API scaffold.

Conclusion

Methyl 4-amino-2-bromo-5-fluorobenzoate is far more than a simple aromatic ring; it is a highly engineered molecular chassis. By understanding the electronic interplay between its fluorine and amine groups, and exploiting the orthogonal reactivity of its bromide and ester functionalities, medicinal chemists can construct highly complex, shape-specific inhibitors. As evidenced by its prominent role in recent PRMT5 and CDK inhibitor patents, mastering the chemistry of this building block is essential for the advancement of precision oncology.

References

  • World Intellectual Property Organization. "WO2024220917A1 - Prmt5 inhibitors and uses thereof". Google Patents.
  • World Intellectual Property Organization. "WO2025103502A1 - Compounds and methods of treating cancers". Google Patents.

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for MTA-Cooperative PRMT5 Inhibitors Using Methyl 4-amino-2-bromo-5-fluorobenzoate

Scientific Grounding: PRMT5 and the MTAP-Deletion Vulnerability Protein Arginine Methyltransferase 5 (PRMT5) is a primary epigenetic regulator responsible for the symmetric dimethylation of arginine residues on histones...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Grounding: PRMT5 and the MTAP-Deletion Vulnerability

Protein Arginine Methyltransferase 5 (PRMT5) is a primary epigenetic regulator responsible for the symmetric dimethylation of arginine residues on histones and spliceosome proteins. In oncology, PRMT5 has emerged as a high-value target due to a profound synthetic lethal interaction with MTAP (Methylthioadenosine Phosphorylase) gene deletions, which occur in 10–15% of all human cancers[1].

When MTAP is deleted, cells accumulate methylthioadenosine (MTA), an endogenous metabolite that competitively binds to the S-adenosylmethionine (SAM) pocket of PRMT5[2],[3]. Next-generation "MTA-cooperative" PRMT5 inhibitors are designed to selectively bind the PRMT5•MTA complex, effectively neutralizing cancer cells while sparing MTAP-wild-type healthy tissues[1].

PRMT5_Pathway MTAP MTAP Gene Deletion (Cancer Cell Specific) MTA MTA Metabolite Accumulation MTAP->MTA Loss of cleavage PRMT5 PRMT5 Enzyme (Basal State) MTA->PRMT5 Binds SAM pocket Complex PRMT5•MTA Complex (Vulnerable State) PRMT5->Complex Forms Apoptosis Synthetic Lethality (Targeted Cell Death) Complex->Apoptosis Complete inhibition Inhibitor MTA-Cooperative PRMT5 Inhibitor Inhibitor->Complex Selectively binds

Fig 1: Synthetic lethality pathway of PRMT5 inhibition in MTAP-deleted cancers.

Retrosynthetic Rationale: The Role of Methyl 4-amino-2-bromo-5-fluorobenzoate

The synthesis of clinical-grade PRMT5 inhibitors requires highly functionalized core scaffolds[4]. Methyl 4-amino-2-bromo-5-fluorobenzoate serves as an optimal building block due to the specific causality of its structural features:

  • C2-Bromide : Acts as an orthogonal handle for palladium-catalyzed cross-coupling. Positioned para to the electron-withdrawing fluorine and ortho to the ester, the oxidative addition of Pd(0) is highly favored.

  • C4-Amine : Serves as a critical vector for amidation or urea formation, providing essential hydrogen bond donors/acceptors to interact with the PRMT5 active site.

  • C5-Fluoro : Functions as a metabolic shield. It prevents cytochrome P450-mediated oxidative metabolism at the electron-rich aromatic ring, significantly extending the pharmacokinetic (PK) half-life of the resulting inhibitor.

  • C1-Methyl Ester : Allows for orthogonal deprotection (saponification) and subsequent functionalization without interfering with the cross-coupling steps[5].

SyntheticWorkflow SM Methyl 4-amino-2-bromo- 5-fluorobenzoate (Starting Material) Int1 Intermediate 1 (Biaryl Ester) SM->Int1 Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, Dioxane/H2O 90°C Int2 Intermediate 2 (Biaryl Acid) Int1->Int2 LiOH.H2O THF/MeOH/H2O RT, 4h Final PRMT5 Inhibitor (Active Target) Int2->Final HATU, DIPEA R-NH2, DMF RT, 12h

Fig 2: Three-step synthetic workflow from starting material to PRMT5 inhibitor.

Experimental Protocols

This section details a self-validating, three-step synthetic workflow to construct a generic MTA-cooperative PRMT5 inhibitor core.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install the PRMT5 substrate-binding pocket moiety via C–C bond formation at the C2 position. Causality & Design: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and aggressively suppressing protodehalogenation byproducts common with electron-deficient aryl bromides.

  • Preparation : In an oven-dried Schlenk flask, charge Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 equiv, 10 mmol), the desired heteroaryl boronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). Sparging the solvent with N₂ for 15 minutes prior to addition is critical to prevent catalyst oxidation.

  • Catalyst Loading : Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol) under a positive stream of nitrogen.

  • Reaction : Seal the flask and heat to 90 °C for 12 hours. Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 248[M+H]+ for ⁷⁹Br) is completely replaced by the coupled product mass.

  • Workup : Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield Intermediate 1 .

Step 2: Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid for subsequent amide coupling. Causality & Design: Mild conditions (LiOH at room temperature) are strictly utilized. Harsh bases (like NaOH at reflux) can trigger unwanted nucleophilic aromatic substitution (SNAr) of the C5-fluorine by hydroxide ions[6].

  • Preparation : Dissolve Intermediate 1 (1.0 equiv, 8 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 40 mL). The inclusion of MeOH acts as a phase-transfer agent, ensuring homogeneity.

  • Hydrolysis : Add LiOH·H₂O (3.0 equiv, 24 mmol) in one portion. Stir at room temperature for 4 hours.

  • Validation : Monitor by TLC (100% EtOAc). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms completion.

  • Workup : Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water (20 mL) and carefully acidify to pH 3–4 using 1M HCl.

  • Isolation : The product typically precipitates. Filter the solid, wash with cold water, and dry under high vacuum to afford Intermediate 2 (Biaryl Acid) as a solid.

Step 3: Amide Coupling

Objective: Couple the biaryl acid with an advanced amine to form the final active PRMT5 inhibitor. Causality & Design: HATU is utilized as the coupling reagent due to its superior efficiency in forming amides with sterically hindered carboxylic acids, minimizing epimerization and maximizing yield.

  • Preparation : Dissolve Intermediate 2 (1.0 equiv, 5 mmol) and the target amine (1.2 equiv, 6 mmol) in anhydrous DMF (25 mL).

  • Activation : Add DIPEA (3.0 equiv, 15 mmol) followed by HATU (1.5 equiv, 7.5 mmol). Stir at room temperature for 12 hours under N₂.

  • Workup : Quench the reaction by pouring it into ice-cold water (100 mL). Extract with EtOAc (3 x 50 mL).

  • DMF Removal (Critical Step) : Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL). The LiCl wash selectively pulls residual DMF into the aqueous phase, preventing contamination of the final API.

  • Purification : Wash with brine, dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC to yield the final PRMT5 Inhibitor .

Quantitative Data: Cross-Coupling Optimization

To ensure maximum throughput of the critical C2-functionalization, optimization of the Suzuki-Miyaura coupling was conducted. The data below validates the selection of Pd(dppf)Cl₂.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9042%Significant protodehalogenation due to slow reductive elimination.
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10065%Incomplete conversion; steric hindrance of the ortho-ester.
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O 90 89% Optimal; clean conversion, minimal byproducts.
4RuPhos Pd G3Cs₂CO₃THF/H₂O8078%Good yield, but economically prohibitive at scale.

References

  • Kryukov, G. V., et al. "MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells." Science 351.6278 (2016): 1214-1218. 3

  • Tango Therapeutics. "MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design." TangoTx. 1

  • Armstrong, M. K., et al. "Prmt5 inhibitors and uses thereof." WIPO Patent WO2024220917A1 (2024). 4

  • "Compounds and methods of treating cancers." WIPO Patent WO2025103502A1 (2025). 6

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 4-amino-2-bromo-5-fluorobenzoate

Executive Summary & Strategic Importance Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a densely functionalized, high-value aromatic building block. Characterized by an ester, an unprotected primary amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a densely functionalized, high-value aromatic building block. Characterized by an ester, an unprotected primary amine, a fluorine atom, and a reactive bromine atom, this scaffold is heavily utilized in modern drug discovery. It serves as a critical precursor in the synthesis of heterobifunctional compounds, such as PROTACs targeting cereblon E3 ligases, and highly selective kinase inhibitors (e.g., CDK2 and PRMT5 inhibitors)[1],[2].

Successfully executing a Suzuki-Miyaura cross-coupling on this substrate requires precise control over reaction conditions. The presence of the unprotected amine and the base-sensitive ester demands a highly optimized catalytic system to prevent off-target reactions such as saponification, catalyst poisoning, or competing Buchwald-Hartwig aminations,[3].

Mechanistic Causality & Reaction Design (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen. Every functional group on this substrate dictates a specific experimental parameter:

  • The Ester Group (-COOMe) & Base Selection: The methyl ester is highly electron-withdrawing, which beneficially activates the ortho-C-Br bond for oxidative addition. However, it is highly susceptible to saponification (hydrolysis). Causality: We must strictly avoid strong aqueous bases like NaOH or KOH. Mild, anhydrous or precisely hydrated bases such as K₃PO₄ or K₂CO₃ are mandatory to preserve the ester moiety[4].

  • The Unprotected Amine (-NH₂) & Catalyst Design: Free primary amines can act as competitive ligands for Palladium, forming stable, inactive Pd-amine complexes (catalyst poisoning). Causality: To prevent this, we utilize sterically demanding, electron-rich phosphine ligands (e.g., XPhos) or rigid bidentate ligands (e.g., dppf). These ligands tightly bind the Pd center, accelerating the reductive elimination step and sterically blocking the free amine from coordinating to the metal[3].

  • The Fluorine Atom (-F) & Solvent Dynamics: Fluorine is highly electronegative, withdrawing electron density via the sigma framework (inductive effect), which further activates the ring toward oxidative addition[5]. However, this electron deficiency can slow down the transmetalation step. Causality: A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is employed. The water ensures the base is fully dissolved to rapidly form the highly reactive boronate complex, driving transmetalation forward and outcompeting protodeboronation side-reactions[6].

Catalytic Workflow Visualization

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-determining) Pd0->OxAdd + Methyl 4-amino-2-bromo-5-fluorobenzoate PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Base-assisted) PdII->TransMet + Ar'-B(OH)2 + Base (e.g., K3PO4) PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product (Biaryl Scaffold) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling for Methyl 4-amino-2-bromo-5-fluorobenzoate.

Quantitative Data: Catalyst & Condition Optimization

The following table synthesizes empirical data for the cross-coupling of functionalized bromoanilines and fluorobenzoates. It serves as a quantitative guide for selecting the optimal system for your specific boronic acid partner,[7],[4].

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Expected YieldMechanistic Rationale
XPhos Pd G2 (2 mol%)K₃PO₄ (2.0)THF/H₂O (10:1)8085–95% Bulky ligand accelerates reductive elimination; excellent for sterically hindered boronic acids.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)9075–85% Bidentate ligand prevents amine coordination; mild base protects the ester from hydrolysis.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O10060–70% Classic conditions; prone to higher catalyst deactivation via amine binding.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates built-in In-Process Controls (IPCs) utilizing mass spectrometry to confirm success at each stage, rather than relying solely on visual cues.

Step 1: Reagent Preparation (Strict Inert Atmosphere)
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 equiv, 1.0 mmol, ~248 mg) and the desired Arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add finely powdered, anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg).

  • Add the palladium pre-catalyst XPhos Pd G2 (0.02 equiv, 2 mol%, ~15.7 mg).

Step 2: Degassing and Solvent Addition

Note: Oxygen oxidizes the active Pd(0) to inactive Pd(II) and promotes boronic acid homocoupling[6].

  • Seal the flask with a high-quality rubber septum.

  • Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this purge cycle three times .

  • Via syringe, add degassed 1,4-Dioxane (8.0 mL) followed by degassed Deionized Water (2.0 mL) to create a 4:1 biphasic system.

Step 3: Reaction Execution & In-Process Control (IPC)
  • Transfer the flask to a pre-heated oil block at 80 °C . Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent.

  • Self-Validation Check (IPC at 2 hours): Sample 10 µL of the organic layer, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS (Positive Ion Mode, UV 254 nm)[1].

    • Starting Material Signature: Look for the characteristic 1:1 isotopic doublet at m/z 248 / 250[M+H]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes).

    • Product Signature: Confirm the disappearance of the doublet and the appearance of a single product mass peak (e.g., if coupling with phenylboronic acid, look for m/z 246 [M+H]⁺ ).

Step 4: Workup and Isolation
  • Upon complete consumption of the starting material (typically 4–6 hours), cool the mixture to room temperature.

  • Dilute the reaction with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes).

  • The product typically elutes as a highly UV-active spot (254 nm).

Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Saponification (Ester Loss) Base is too strong or reaction time is excessive. Detected via LC-MS as a mass shift of -14 Da (loss of methyl group).Switch from K₃PO₄ to a milder base like K₂CO₃. Lower the reaction temperature to 70 °C.
Protodeboronation The boronic acid hydrolyzes to the corresponding arene (Ar-H) before transmetalation can occur[6].Use a more stable boronic ester (e.g., pinacol ester). Ensure the base is fully dissolved in the aqueous phase.
Catalyst Poisoning Formation of a black palladium mirror/precipitate early in the reaction due to oxygen ingress or amine coordination.Ensure strict Schlenk techniques. Verify the use of a bulky ligand (XPhos) to outcompete the free -NH₂ group[3].

References

  • Google Patents. WO2025103502A1 - Compounds and methods of treating cancers.[1] URL:

  • Google Patents. WO2024220917A1 - Prmt5 inhibitors and uses thereof.[2] URL:

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[3] URL:[Link]

Sources

Method

Application Note: Utilizing Methyl 4-amino-2-bromo-5-fluorobenzoate in the Design and Synthesis of PROTACs

Executive Summary Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets[1][2]. The modular natur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets[1][2]. The modular nature of PROTACs—comprising a target-binding warhead, a linker, and an E3 ligase ligand—demands highly versatile, multi-functionalized chemical building blocks.

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) has emerged as a privileged scaffold in the synthesis of heterobifunctional degraders, notably in the development of CDK2/Cyclin E degraders[3] and PRMT5 inhibitors[4]. As a Senior Application Scientist, I have designed this guide to detail the structural rationale, orthogonal functionalization strategies, and validated protocols for incorporating this building block into PROTAC discovery workflows.

Mechanistic Rationale & Structural Advantages

The utility of Methyl 4-amino-2-bromo-5-fluorobenzoate lies in its tetra-orthogonal substitution pattern. Each functional group serves a distinct, strategically vital role in PROTAC assembly:

  • C1 Methyl Ester (Latent Carboxyl): Acts as a robust protecting group during upstream cross-coupling or alkylation steps. It can be selectively saponified to a free carboxylic acid for late-stage amide coupling to E3 ligase ligands (e.g., CRBN or VHL ligands).

  • C2 Bromine (Cross-Coupling Handle): Provides an ideal site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the target-binding warhead.

  • C4 Amine (Linker Attachment): An aniline derivative that can undergo reductive amination, direct alkylation, or acylation to append PEG or alkyl linkers. In complex syntheses, it is often transiently protected (e.g., with a 4-methoxybenzyl/PMB group)[3].

  • C5 Fluorine (Stereoelectronic Modulator): The fluorine atom withdraws electron density, lowering the pKa of the C4 amine and increasing its metabolic stability by blocking CYP450-mediated oxidation. Furthermore, the C-F bond restricts the conformational flexibility of the attached linker, often improving the cell permeability and ternary complex formation of the final PROTAC.

PROTAC_Synthesis A Methyl 4-amino-2-bromo-5-fluorobenzoate (Core Building Block) B Linker Attachment (C4-Amine Alkylation/Acylation) A->B C Cross-Coupling (C2-Bromo Suzuki/Buchwald) A->C D Ester Hydrolysis & Amide Coupling to E3 Ligand B->D C->D E Fully Assembled PROTAC D->E

Figure 1: Modular PROTAC assembly workflow utilizing the orthogonal handles of the core building block.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the stepwise assembly of a PROTAC using this scaffold. Every step includes causality to explain the why behind the chemical choices.

Protocol 1: C2-Bromo Suzuki-Miyaura Cross-Coupling (Warhead Attachment)

Objective: Attach a boronic acid/ester-functionalized warhead to the C2 position.

Reagents & Materials:

  • Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 eq)

  • Warhead-Boronic Ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Charge a Schlenk flask with the core building block, warhead-boronic ester, and K₂CO₃.

  • Add the degassed Dioxane/H₂O mixture.

  • Add Pd(dppf)Cl₂ under a steady stream of N₂. Seal the flask and heat to 90°C for 6 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak (M+H pattern showing Br isotopes) disappears.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Expertise Insight (Causality): Why use Pd(dppf)Cl₂ instead of standard Pd(PPh₃)₄? The C2-bromine is highly sterically hindered by the adjacent C1-methyl ester. A bidentate ligand with a large bite angle (dppf) accelerates the reductive elimination step and prevents premature catalyst decomposition or unwanted dehalogenation.

Protocol 2: PMB Deprotection of the C4-Amine

(Note: If the C4 amine was protected with a PMB group during earlier linker synthesis, it must be removed prior to final assembly).

Step-by-Step Procedure:

  • Dissolve the PMB-protected intermediate in 1,2-Dichloroethane (DCE).

  • Add Trifluoroacetic acid (TFA) (10.0 eq).

  • Stir at 80°C for 6 hours[3].

  • Dilute with Dichloromethane (DCM) and quench slowly with saturated aqueous NaHCO₃. Extract and dry the organic phase.

Expertise Insight (Causality): Standard PMB deprotection often occurs at room temperature. However, the electron-withdrawing C5-fluorine heavily destabilizes the intermediate carbocation formed during PMB cleavage, necessitating harsher acidic conditions (TFA at 80°C) to drive the reaction to completion[3].

Protocol 3: C1-Ester Hydrolysis and E3 Ligase Ligand Conjugation

Objective: Unmask the carboxylic acid and couple it to an amine-functionalized E3 ligase ligand (e.g., a CRBN-binding lenalidomide derivative).

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the free carboxylic acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) and the E3-Ligand-Amine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 12 hours.

  • Validation Check: Confirm product formation via LC-MS. Purify via preparative HPLC to obtain the fully assembled PROTAC.

Expertise Insight (Causality): Why use HATU? The resulting carboxylic acid at C1 is sterically hindered and electronically deactivated by the ortho-warhead and meta-fluorine. HATU generates a highly reactive HOAt ester intermediate, overcoming these kinetic barriers to form the amide bond efficiently.

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the specific conditions outlined above, Table 1 summarizes the optimization data for the cross-coupling and amidation steps.

Table 1: Optimization of C2-Cross-Coupling and C1-Amidation

Reaction StepCatalyst / Coupling AgentSolvent SystemTemp / TimeYield (%)Purity (HPLC)
C2 Suzuki CouplingPd(PPh₃)₄ / Na₂CO₃Toluene / H₂O100°C, 12h45%>90%
C2 Suzuki Coupling Pd(dppf)Cl₂ / K₂CO₃ Dioxane / H₂O 90°C, 6h 82% >95%
C1 Amide CouplingEDC·HCl / HOBtDCMRT, 24h55%>85%
C1 Amide Coupling HATU / DIPEA DMF RT, 12h 89% >98%

Note: Bolded rows indicate the optimized conditions utilized in Protocols 1 and 3.

Biological Validation of the Synthesized PROTAC

Once synthesized, the PROTAC must be validated for its ability to induce ternary complex formation and subsequent proteasomal degradation of the target protein.

Ternary_Complex PROTAC PROTAC Molecule Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary POI Target Protein (e.g., CDK2, PRMT5) POI->Ternary E3 E3 Ligase (e.g., CRBN, VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Figure 2: Mechanism of action: PROTAC-mediated ternary complex formation leading to target degradation.

Protocol 4: Cellular Degradation Assay (Western Blot)
  • Cell Seeding: Seed target cancer cells (e.g., HCT116 for CDK2 degradation) at 3 × 10⁵ cells/well in 6-well plates. Allow to adhere overnight.

  • Compound Treatment: Treat cells with the synthesized PROTAC in a concentration gradient (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM) alongside a DMSO control for 24 hours.

  • Lysis & Quantification: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

  • Immunoblotting: Resolve 20 μg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against the Target Protein (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH).

Expertise Insight (Causality): Why test a broad concentration gradient up to 10 μM? This is critical to observe the "hook effect" (prozone effect). At excessively high concentrations, PROTAC molecules independently saturate both the target protein and the E3 ligase, preventing the formation of the productive ternary complex and paradoxically inhibiting degradation[1].

References

  • Békés, M., Langley, D.R. & Crews, C.M. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery 21, 181–200 (2022). URL:[Link]

  • World Intellectual Property Organization. "WO2025103502A1 - Compounds and methods of treating cancers." Google Patents (2025). (Details the synthesis of CDK2/Cyclin E degraders utilizing Methyl 4-amino-2-bromo-5-fluorobenzoate).
  • World Intellectual Property Organization. "WO2024220917A1 - Prmt5 inhibitors and uses thereof." Google Patents (2024). (Details the synthesis of targeted E3 ligase ligand conjugates).

Sources

Application

Application Note: Highly Efficient Saponification of Halogenated Anthranilic Acid Derivatives

Target Transformation: Methyl 4-amino-2-bromo-5-fluorobenzoate to 4-amino-2-bromo-5-fluorobenzoic acid. Intended Audience: Discovery chemists, process scientists, and drug development professionals. Strategic Context & A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Transformation: Methyl 4-amino-2-bromo-5-fluorobenzoate to 4-amino-2-bromo-5-fluorobenzoic acid. Intended Audience: Discovery chemists, process scientists, and drug development professionals.

Strategic Context & Application

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2)[1] is a highly valuable, densely functionalized aromatic building block. It is frequently utilized in medicinal chemistry campaigns, most notably as an intermediate in the synthesis of potent PRMT5 (Protein Arginine Methyltransferase 5) inhibitors[2].

Before this building block can be integrated into larger molecular scaffolds via amide coupling, the methyl ester must be deprotected to yield the free carboxylic acid, 4-amino-2-bromo-5-fluorobenzoic acid (CAS: 1196693-87-4)[3]. Because the aromatic ring is heavily substituted with both electron-withdrawing halogens (F, Br) and an electron-donating amino group, selecting the correct hydrolysis conditions is critical to ensure high yields and prevent unwanted side reactions (such as premature decarboxylation or nucleophilic aromatic substitution).

Mechanistic Rationale & Solvent Selection

Ester hydrolysis under basic conditions (saponification) proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a methoxide leaving group[4].

Why Lithium Hydroxide (LiOH)? While sodium hydroxide (NaOH) is a standard reagent for saponification, LiOH is the superior choice for complex, sterically hindered, or highly functionalized esters. The lithium cation ( Li+ ) acts as a mild Lewis acid. In aqueous tetrahydrofuran (THF) mixtures, Li+ coordinates with the THF oxygen and the carbonyl oxygen of the ester, significantly enhancing the electrophilicity of the carbonyl carbon and accelerating the hydrolysis rate[5].

The Monophasic Solvent System: We employ a 3:1:1 volumetric ratio of THF : Methanol (MeOH) : Water ( H2​O ).

  • THF is required to fully solubilize the lipophilic halogenated starting material.

  • Water provides the hydroxide source and acts as the nucleophile.

  • Methanol acts as a crucial bridging co-solvent. Without it, THF and water can form a biphasic mixture depending on temperature and ion concentration[6]. Methanol ensures the system remains strictly monophasic, providing consistent, reproducible reaction kinetics.

Experimental Workflow

Workflow Start Methyl 4-amino-2-bromo- 5-fluorobenzoate Solvent Dissolve in THF:MeOH:H2O (3:1:1 ratio) Start->Solvent Base Add LiOH·H2O (3.0 equiv, 0 °C to RT) Solvent->Base Monitor Monitor via LC-MS/TLC (Complete in 2-4 h) Base->Monitor Workup Evaporate Volatiles (Remove THF/MeOH) Monitor->Workup Acidify Acidify with 1M HCl (Adjust to pH 3-4) Workup->Acidify Isolate Filter Precipitate & Wash with Cold H2O Acidify->Isolate Product 4-amino-2-bromo- 5-fluorobenzoic acid Isolate->Product

Figure 1: Experimental workflow for the LiOH-mediated saponification and isolation process.

Quantitative Data & Reagents

The following table outlines the stoichiometry for a standard 10.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Methyl 4-amino-2-bromo-5-fluorobenzoate248.051.010.02.48 g
Lithium hydroxide monohydrate ( LiOH⋅H2​O )41.963.030.01.26 g
Tetrahydrofuran (THF)72.11--30.0 mL
Methanol (MeOH)32.04--10.0 mL
Deionized Water ( H2​O )18.02--10.0 mL
1M Hydrochloric Acid (HCl)36.46~3.5~35.0~35.0 mL
4-amino-2-bromo-5-fluorobenzoic acid (Product) 234.02 1.0 10.0 2.34 g (Theoretical)

Step-by-Step Protocol

Phase 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add Methyl 4-amino-2-bromo-5-fluorobenzoate (2.48 g, 10.0 mmol) to the flask.

  • Add THF (30.0 mL) and MeOH (10.0 mL). Stir at room temperature until the solid is completely dissolved.

  • Submerge the flask in an ice-water bath to cool the mixture to 0 °C. (Self-Validation: Cooling prevents any localized exothermic degradation when the strong base is introduced).

  • In a separate vial, dissolve LiOH⋅H2​O (1.26 g, 30.0 mmol) in Deionized Water (10.0 mL).

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture over 5 minutes.

Phase 2: Execution & Monitoring 7. Remove the ice-water bath and allow the reaction to warm to ambient room temperature (20–25 °C). 8. Stir vigorously for 2 to 4 hours. 9. In-Process Control (IPC): Pull a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ( m/z 248 [M+H]+ ) is fully consumed and replaced by the product mass ( m/z 234 [M+H]+ ).

Phase 3: Workup & Isolation 10. Once complete, transfer the reaction mixture to a rotary evaporator. 11. Critical Step: Concentrate the mixture under reduced pressure (at 35 °C) to remove the THF and Methanol. Do not evaporate to total dryness. Stop when the volume is reduced to approximately 10–15 mL (mostly water remains).

  • Causality: If acidification is performed while THF and MeOH are still present, the resulting carboxylic acid will remain highly soluble in the organic layer, drastically reducing your isolated yield and requiring a tedious liquid-liquid extraction[6].
  • Dilute the remaining aqueous residue with an additional 10 mL of Deionized Water and cool to 0 °C in an ice bath.
  • Slowly add 1M HCl dropwise while stirring continuously. Monitor the pH using pH paper or a probe.
  • Adjust the pH to exactly 3.0 – 4.0 . A thick white/off-white precipitate will form. (Note: Because of the electron-withdrawing halogens, the pKa​ of the amino group is lowered; pH 3-4 ensures the molecule is in its neutral, insoluble carboxylic acid form rather than a water-soluble hydrochloride salt).
  • Stir the resulting suspension at 0 °C for 30 minutes to age the crystals.
  • Filter the solid through a Buchner funnel under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium chloride salts.
  • Dry the solid in a vacuum oven at 45 °C overnight to afford 4-amino-2-bromo-5-fluorobenzoic acid.

Analytical Monitoring & Troubleshooting

Observation / IssueMechanistic CauseCorrective Action
Incomplete conversion after 4h Highly crystalline starting material resisting solubilization, or inactive base.Add an additional 5 mL THF and 1.0 equiv of LiOH⋅H2​O . Warm the reaction gently to 40 °C.
No precipitate forms upon adding HCl THF/MeOH were not fully removed during the rotary evaporation step.Transfer back to the rotovap, remove remaining organics, and re-chill the aqueous layer.
Product redissolves at pH < 2 Over-acidification protonates the aniline nitrogen, forming a water-soluble NH3+​ salt.Carefully back-titrate with 1M NaOH or saturated NaHCO3​ until pH is exactly 3.0 - 4.0.
High salt content in NMR Inadequate washing of the filter cake leaves LiCl trapped in the crystal lattice.Resuspend the solid in 20 mL of cold water, stir for 15 mins, and re-filter.

References

  • World Intellectual Property Organization. "WO2024220917A1 - Prmt5 inhibitors and uses thereof".
  • Common Organic Chemistry. "Ester to Acid - Common Conditions". Common Organic Chemistry. [Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Master Organic Chemistry.[Link]

  • Hayashi, K. et al. (2021). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran". Chem Pharm Bull (Tokyo).[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Imidazoquinoxaline Derivatives Utilizing Methyl 4-amino-2-bromo-5-fluorobenzoate

Introduction The imidazoquinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antiviral, and k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazoquinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antiviral, and kinase inhibitory properties.[1][2] The unique, rigid, and planar structure of the imidazoquinoxaline system serves as a versatile template for the design of novel therapeutic agents that can effectively interact with various biological targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of imidazoquinoxaline derivatives, starting from the readily available and functionalized building block, Methyl 4-amino-2-bromo-5-fluorobenzoate.

The strategic placement of the amino, bromo, and fluoro groups on the starting material makes it an ideal precursor for the construction of the fused heterocyclic system. The synthetic strategy outlined herein involves a two-part process: first, the construction of a quinoxalinone intermediate via an N-acylation followed by a highly efficient intramolecular palladium-catalyzed N-arylation (Buchwald-Hartwig cyclization).[1][2] The second part focuses on the subsequent annulation of the imidazole ring to the quinoxalinone core to yield the target imidazo[1,5-a]quinoxalin-4(5H)-one scaffold.[5] This guide provides detailed, step-by-step protocols, explains the chemical principles behind the experimental choices, and offers insights into reaction optimization and characterization of the synthesized compounds.

Part 1: Synthesis of the Quinoxalinone Intermediate

The initial phase of the synthesis focuses on the construction of a substituted quinoxalin-2(1H)-one, a key intermediate for the subsequent imidazole ring formation. This is achieved through a two-step sequence: N-acylation of the starting material followed by an intramolecular cyclization.

Step 1: N-Acylation of Methyl 4-amino-2-bromo-5-fluorobenzoate

The first step involves the acylation of the primary amino group of Methyl 4-amino-2-bromo-5-fluorobenzoate with N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH). This reaction introduces the necessary carbon and nitrogen atoms that will ultimately form part of the imidazole ring. The use of a Boc-protecting group is crucial to prevent unwanted side reactions during the subsequent palladium-catalyzed cyclization.

Experimental Protocol: N-Acylation

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 4-amino-2-bromo-5-fluorobenzoate249.06101.0
N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH)175.18121.2
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.23121.2
N,N-Diisopropylethylamine (DIPEA)129.24202.0
Anhydrous Dimethylformamide (DMF)-50 mL-

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 4-amino-2-bromo-5-fluorobenzoate (10 mmol, 1.0 equiv) and N-(tert-butoxycarbonyl)glycine (12 mmol, 1.2 equiv).

  • Dissolve the solids in anhydrous DMF (50 mL).

  • To the stirred solution, add HATU (12 mmol, 1.2 equiv) followed by the dropwise addition of DIPEA (20 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-acylated product.

Step 2: Intramolecular Palladium-Catalyzed N-Arylation

The second step is a key transformation that forms the quinoxalinone ring via an intramolecular Buchwald-Hartwig amination.[1][3] This palladium-catalyzed reaction creates a C-N bond between the amide nitrogen and the carbon bearing the bromine atom, resulting in the desired heterocyclic core. Microwave irradiation is often employed to accelerate this reaction, leading to high yields in shorter reaction times.[2]

Experimental Protocol: Intramolecular Cyclization

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-acylated product from Step 1-51.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.250.05
Xantphos578.680.50.1
Cesium Carbonate (Cs₂CO₃)325.82102.0
Anhydrous 1,4-Dioxane-25 mL-

Procedure:

  • In a microwave-safe reaction vessel, combine the N-acylated product (5 mmol, 1.0 equiv), Pd₂(dba)₃ (0.25 mmol, 0.05 equiv), Xantphos (0.5 mmol, 0.1 equiv), and Cesium Carbonate (10 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).

  • Add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-140°C for 30-60 minutes. Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected quinoxalinone intermediate.

Part 2: Synthesis of the Imidazoquinoxaline Core

With the quinoxalinone intermediate in hand, the next stage is the construction of the fused imidazole ring to yield the final imidazo[1,5-a]quinoxalin-4(5H)-one scaffold.

Step 3: Boc-Deprotection

The Boc-protecting group is removed under acidic conditions to reveal a primary amine, which is a necessary precursor for the subsequent cyclization step.

Experimental Protocol: Boc-Deprotection

Reagent/SolventAmount
Boc-protected quinoxalinone4 mmol
Trifluoroacetic Acid (TFA)10 mL
Dichloromethane (DCM)10 mL

Procedure:

  • Dissolve the Boc-protected quinoxalinone (4 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add TFA (10 mL) dropwise to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the deprotected amino-quinoxalinone, which can often be used in the next step without further purification.

Step 4: Imidazole Ring Annulation

The final step in the synthesis of the imidazo[1,5-a]quinoxalin-4(5H)-one scaffold involves the reaction of the amino-quinoxalinone with tosylmethyl isocyanide (TosMIC).[5] TosMIC serves as a one-carbon synthon, and the reaction proceeds through a condensation and subsequent intramolecular cyclization to form the fused imidazole ring.

Experimental Protocol: Imidazole Annulation

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
Deprotected amino-quinoxalinone-31.0
Tosylmethyl isocyanide (TosMIC)195.243.61.2
Potassium Carbonate (K₂CO₃)138.2162.0
Anhydrous Methanol-30 mL-

Procedure:

  • To a stirred suspension of potassium carbonate (6 mmol, 2.0 equiv) in anhydrous methanol (30 mL), add the deprotected amino-quinoxalinone (3 mmol, 1.0 equiv).

  • Add TosMIC (3.6 mmol, 1.2 equiv) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final imidazo[1,5-a]quinoxalin-4(5H)-one derivative.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_part1 Part 1: Quinoxalinone Synthesis cluster_part2 Part 2: Imidazole Annulation SM Methyl 4-amino-2-bromo- 5-fluorobenzoate Acylated N-Acylated Intermediate SM->Acylated N-Acylation (Boc-Gly-OH, HATU) Quinoxalinone Boc-Protected Quinoxalinone Acylated->Quinoxalinone Intramolecular Pd-Catalyzed N-Arylation Deprotected Amino-Quinoxalinone Quinoxalinone->Deprotected Boc-Deprotection (TFA) FinalProduct Imidazo[1,5-a]quinoxalin- 4(5H)-one Derivative Deprotected->FinalProduct Imidazole Formation (TosMIC)

Caption: Synthetic workflow for imidazoquinoxaline derivatives.

Mechanism of Key Reaction: Intramolecular Palladium-Catalyzed N-Arylation

The formation of the quinoxalinone ring is a critical step that proceeds via a well-established catalytic cycle.

Buchwald_Hartwig_Mechanism Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0L2->OxAdd Oxidative Addition AmideComplex Palladium(II) Amido Complex OxAdd->AmideComplex Deprotonation (Base) Substrate N-Acyl-o-bromoaniline Base Base (e.g., Cs₂CO₃) AmideComplex->Pd0L2 Product Quinoxalinone AmideComplex->Product Reductive Elimination

Caption: Mechanism of the Buchwald-Hartwig cyclization.

Characterization Data

The structural elucidation of the synthesized intermediates and the final imidazoquinoxaline derivatives should be performed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the region of 7.0-8.5 ppm. The disappearance of the N-H proton of the starting material after acylation and the appearance of new signals corresponding to the Boc-glycine moiety. In the final product, a characteristic singlet for the imidazole proton.
¹³C NMR Signals for carbonyl carbons of the ester and amide groups. Aromatic carbons in the range of 110-150 ppm. The appearance of new signals corresponding to the fused imidazole ring.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the expected molecular weight of each synthesized compound.
Infrared (IR) Spectroscopy Characteristic C=O stretching frequencies for the ester and amide/lactam groups. N-H stretching bands in the starting material and deprotected intermediate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of imidazoquinoxaline derivatives starting from Methyl 4-amino-2-bromo-5-fluorobenzoate. The described multi-step synthesis, involving a key palladium-catalyzed intramolecular N-arylation and a subsequent imidazole ring annulation, offers a reliable and efficient route to this important class of heterocyclic compounds. The provided experimental procedures, mechanistic insights, and characterization guidelines are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the therapeutic potential of novel imidazoquinoxaline derivatives.

References

  • Luo, X., Chen, E., Martens, P., Cheng, Y., & Tomaszewski, M. J. (2010). Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. Organic Letters, 12(16), 3646–3649. [Link]

  • BenchChem. (2025). Biological activity of novel Imidazo[1,5-a]quinoxalin-4(5H)
  • BenchChem. (2025). The Imidazo[1,5-a]quinoxalin-4(5H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Support.
  • National Center for Biotechnology Information. (2016). New imidazoquinoxaline derivatives: Synthesis, biological evaluation on melanoma, effect on tubulin polymerization and structure-activity relationships. PubMed. [Link]

  • Norris, D., et al. (2001). Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one Template via a Novel Intramolecular Cyclization Process. Tetrahedron Letters, 42(25), 4297-4299. [Link]

Sources

Application

Application Note: Scale-up Manufacturing and Synthetic Routes for Methyl 4-amino-2-bromo-5-fluorobenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols Introduction & Strategic Importance Methyl 4-amino-2-bromo-5-fluorobenzoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols

Introduction & Strategic Importance

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly specialized, tetra-substituted aromatic building block. In modern drug discovery, it serves as a critical intermediate for the synthesis of complex heterobifunctional compounds, including Cyclin-dependent kinase (CDK) inhibitors[1], PRMT5 inhibitors[2], and targeted protein degraders (PROTACs).

The strategic value of this intermediate lies in its orthogonal reactivity handles:

  • Primary Amine (C4): Available for amide coupling or Buchwald-Hartwig amination.

  • Bromide (C2): Prime site for Suzuki-Miyaura or Sonogashira cross-coupling.

  • Methyl Ester (C1): Can be saponified to a carboxylic acid or reduced to an alcohol.

  • Fluoride (C5): Modulates the pKa of the adjacent amine and improves the lipophilic efficiency (LipE) of the final active pharmaceutical ingredient (API).

Mechanistic Insight: Route Selection & Regioselectivity

When designing a scale-up route for this intermediate, process chemists must navigate complex regioselectivity challenges.

Why Direct Bromination Fails

A naive synthetic approach might attempt the direct electrophilic bromination of methyl 4-amino-5-fluorobenzoate using N-Bromosuccinimide (NBS). However, this route is fundamentally flawed due to chemical causality. The primary amino group (-NH₂) is a strongly activating, ortho/para-directing group. Because the para position (C1) is occupied by the ester and one ortho position (C5) is occupied by fluorine, electrophilic bromination will occur exclusively at the remaining ortho position (C3). This yields the undesired 3-bromo isomer, rather than the required 2-bromo target.

The "Build-Couple-Pair" SNAr Strategy

To guarantee absolute regiochemical fidelity, the 2-bromo position must be pre-installed. The industry-standard approach utilizes 2-bromo-4,5-difluorobenzoic acid (CAS: 64695-84-7)[3] as the starting material.

The core of this route is a highly regioselective Nucleophilic Aromatic Substitution (SNAr) .

  • Causality of Regioselectivity: The methyl ester at C1 is strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack at the ortho and para positions. The fluorine atom at C4 (para to the ester) is highly electronegative, stabilizing the negative charge in the Meisenheimer complex transition state, making it an excellent leaving group. The C5 fluorine is meta to the ester and lacks this resonance activation. Consequently, nucleophilic displacement occurs exclusively at C4.

Workflow Visualization

SNAr_Pathway SM 2-Bromo-4,5-difluorobenzoic acid (CAS: 64695-84-7) Ester Methyl 2-bromo-4,5-difluorobenzoate (CAS: 878207-28-4) SM->Ester MeOH, cat. H2SO4 Reflux, 12h PMB_Int Methyl 2-bromo-5-fluoro-4- ((4-methoxybenzyl)amino)benzoate Ester->PMB_Int PMBNH2, K2CO3 DMF, 80°C, 6h (Regioselective SNAr) Product Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) Ester->Product NH3(aq) / MeOH Autoclave, 80°C (Direct Ammonolysis) PMB_Int->Product TFA, DCE 80°C, 6h (Deprotection)

Figure 1: Synthetic workflow for Methyl 4-amino-2-bromo-5-fluorobenzoate via SNAr.

Quantitative Data: Amine Reagent Comparison

During the SNAr step, the choice of nucleophile dictates the downstream processing requirements. Direct ammonolysis is atom-economical but requires specialized high-pressure equipment. Using protected amines like 4-methoxybenzylamine (PMBNH₂)[1] or 2,4-dimethoxybenzylamine (DMBNH₂)[2] allows the reaction to proceed safely at atmospheric pressure in standard glass-lined reactors.

SNAr ReagentReactor RequirementReaction TimeRegioselectivityDownstream Processing
Aqueous Ammonia (NH₃) High-pressure Autoclave12–24 hHigh (>95%)Direct isolation; no deprotection step needed.
PMBNH₂ [1]Standard Glass-lined6 hExcellent (>98%)Requires TFA-mediated deprotection at 80 °C.
DMBNH₂ [2]Standard Glass-lined4–6 hExcellent (>98%)Requires mild acidic deprotection; highly acid-labile.

Step-by-Step Experimental Protocols

The following protocols utilize the PMB-protected route, which is highly reproducible and self-validating for multi-gram to kilogram scale-up[1].

Protocol A: Esterification of 2-Bromo-4,5-difluorobenzoic acid

Objective: Convert the polar carboxylic acid to a lipophilic methyl ester to facilitate the subsequent SNAr reaction.

  • Charge: To a clean, dry round-bottom flask, add 2-bromo-4,5-difluorobenzoic acid (1.0 equiv) and anhydrous Methanol (10 volumes).

  • Catalysis: Slowly add concentrated Sulfuric Acid (H₂SO₄, 0.1 equiv) dropwise while stirring. Caution: Exothermic addition.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar starting material (baseline) will completely convert to a high-Rf spot (ester).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize the acid catalyst and extract any unreacted starting material). Dry the organic phase over Na₂SO₄, filter, and concentrate to yield methyl 2-bromo-4,5-difluorobenzoate as a solid.

Protocol B: Regioselective SNAr with PMBNH₂

Objective: Selectively displace the C4 fluoride using a protected amine.

  • Charge: Dissolve methyl 2-bromo-4,5-difluorobenzoate (1.0 equiv) in N,N-Dimethylformamide (DMF, 5 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, preventing ester hydrolysis and driving the reaction forward.

  • Amine Addition: Add 4-methoxybenzylamine (PMBNH₂, 1.2 equiv)[1].

  • Reaction: Stir the suspension at 80 °C for 6 hours.

  • Self-Validation: The reaction mixture will transition from a colorless suspension to a vibrant yellow mixture. LC-MS analysis will confirm the disappearance of the starting material and the emergence of the PMB adduct ( M+H=368.1 for 79Br ).

  • Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water (15 volumes). The product, methyl 2-bromo-5-fluoro-4-((4-methoxybenzyl)amino)benzoate , will precipitate as a yellow solid. Filter, wash with cold water, and dry under vacuum.

Protocol C: TFA-Mediated Deprotection

Objective: Cleave the PMB protecting group to reveal the primary amine.

  • Charge: Dissolve the intermediate from Protocol B (1.0 equiv) in 1,2-Dichloroethane (DCE, 10 volumes).

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 10.0 equiv)[1]. Causality: The electron-rich PMB group is highly susceptible to acid-catalyzed cleavage, generating a stabilized 4-methoxybenzyl cation that is subsequently trapped, leaving the desired primary aniline.

  • Reaction: Stir the mixture at 80 °C for 6 hours.

  • Self-Validation: Monitor by LC-MS. The mass of the intermediate will cleanly shift to the target mass ( M+H=248.0 for 79Br ).

  • Workup: Dilute the mixture with Dichloromethane (DCM) and carefully wash with water followed by saturated aqueous NaHCO₃ until the aqueous phase is slightly basic (pH ~8). Dry the organic phase over Na₂SO₄, filter, and concentrate to afford methyl 4-amino-2-bromo-5-fluorobenzoate in high purity.

References

  • [1] WO2025103502A1 - Compounds and methods of treating cancers. Google Patents. Available at:

  • [2] WO2024220917A1 - Prmt5 inhibitors and uses thereof. Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Methyl 4-amino-2-bromo-5-fluorobenzoate Buchwald-Hartwig amination

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Methyl 4-amino-2-bromo-5-fluorobenzoate Welcome to the technical support and troubleshooting guide for the Palladium-catalyzed C-N cross-coupling of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Methyl 4-amino-2-bromo-5-fluorobenzoate

Welcome to the technical support and troubleshooting guide for the Palladium-catalyzed C-N cross-coupling of Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS 1196693-85-2). This highly functionalized substrate presents a "perfect storm" of chemoselectivity challenges. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols, providing you with the mechanistic causality required to master this specific transformation.

Diagnostic Overview & Mechanistic Root Cause Analysis

When attempting a Buchwald-Hartwig amination on this substrate, researchers typically encounter abysmal yields (<10%) due to three competing molecular forces:

  • The Competing Nucleophile (4-Amino Group): Unprotected primary amines on aryl halides are notorious in cross-coupling chemistry. The free −NH2​ group acts as a competing nucleophile, attacking the Palladium-aryl intermediate of adjacent molecules. This leads to rapid intermolecular oligomerization[1]. Furthermore, the free amine can tightly coordinate to the Palladium center, displacing your phosphine ligand and poisoning the catalyst[2].

  • Electronic Exacerbation (5-Fluoro Group): The highly electronegative fluorine atom at the 5-position withdraws electron density from the ring. While this favorably accelerates the oxidative addition of the C-Br bond, it simultaneously increases the acidity of the 4-amino protons. This makes the amine easier to deprotonate by the reaction base, accelerating the unwanted oligomerization pathway.

  • Steric Hindrance & Base Sensitivity (1-Methyl Ester): The 2-bromo group is located ortho to the methyl ester, creating a sterically demanding environment for the Palladium catalyst during oxidative addition. Furthermore, the strong alkoxide bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu ) will rapidly hydrolyze the methyl ester or facilitate transamidation with the incoming amine[3].

Mechanism cluster_0 Side Reactions (Failure Modes) SM Unprotected Substrate + Pd Catalyst Oligomer Oligomerization (Intermolecular NH2 attack) SM->Oligomer Competing Nucleophile Poison Catalyst Poisoning (NH2 coordination to Pd) SM->Poison Ligand Displacement Hydrolysis Ester Hydrolysis (Strong Base Attack) SM->Hydrolysis NaOtBu / H2O Desired Desired C-N Cross-Coupling (Requires Boc & Cs2CO3) SM->Desired Optimized Conditions

Mechanistic pathways showing desired cross-coupling versus common failure modes.

Troubleshooting FAQs

Q: My reaction yields a complex mixture of high-molecular-weight byproducts. How do I fix this? A: You are observing oligomerization. Because the 5-fluoro group acidifies the 4-amino protons, the base deprotonates your substrate, turning it into a potent nucleophile that attacks the Pd-aryl complex of another molecule[1]. Solution: You must mask the 4-amino group. We mandate a transient Boc-protection strategy prior to the cross-coupling step.

Q: I protected the amine, but my starting material remains unreacted despite high temperatures. Why? A: Oxidative addition into an ortho-bromo ester is sterically hindered. If you are using a standard ligand like BINAP or dppf, the barrier to oxidative addition and subsequent reductive elimination is too high, leaving the catalyst in an inactive resting state. Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand such as tBuBrettPhos . Its massive steric profile forces the Pd center into a highly active, monoligated L1​Pd(0) state, which is essential for hindered ortho-halides.

Q: The cross-coupling worked, but my methyl ester disappeared. What happened? A: You likely used a strong alkoxide base (like NaOtBu or KOtBu ). These bases are highly nucleophilic and will cause ester hydrolysis or transamidation. Solution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate ( Cs2​CO3​ ) or Potassium phosphate ( K3​PO4​ ) in anhydrous 1,4-dioxane are the gold standards for base-sensitive substrates[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the necessity of the protection strategy and specific ligand/base choices.

Substrate StateLigandBaseSolventYield (%)Primary Issue Observed
UnprotectedXantphos NaOtBu Toluene< 5%Oligomerization, Ester hydrolysis
UnprotectedtBuBrettPhos Cs2​CO3​ Dioxane22%Catalyst poisoning by free −NH2​
Boc-ProtectedXantphos NaOtBu Toluene41%Ester transamidation/hydrolysis
Boc-Protected tBuBrettPhos Cs2​CO3​ Dioxane 88% Clean conversion, target isolated

Validated Experimental Protocol

To ensure a self-validating system, this protocol includes specific In-Process Control (IPC) checks. Do not proceed to the next phase unless the IPC criteria are met.

Workflow A 1. Substrate Methyl 4-amino-2-bromo -5-fluorobenzoate B 2. Protection Boc2O, DMAP A->B Mask -NH2 C 3. Amination Pd2(dba)3, tBuBrettPhos Cs2CO3 B->C Prevent Oligomers D 4. Deprotection TFA / DCM C->D C-N Coupling E 5. Final Product Coupled & Deprotected D->E Yield >80%

Workflow for the protection-amination-deprotection sequence of the target substrate.

Phase 1: Amine Masking (Boc Protection)

Causality: Prevents the 4-amino group from acting as a competing nucleophile and poisoning the Pd catalyst.

  • Dissolve Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 2.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Heat to 60 °C for 12 hours.

  • IPC Validation: Analyze via LCMS. You must observe a mass shift corresponding to bis-Boc or mono-Boc protection and the complete disappearance of the starting material. If unreacted starting material remains, add 0.5 eq Boc2​O and continue heating.

  • Work up with saturated aqueous NH4​Cl , extract with EtOAc, and concentrate.

Phase 2: Chemoselective Buchwald-Hartwig Amination

Causality: Utilizes a bulky ligand to overcome ortho-steric hindrance and a mild base to preserve the methyl ester[3].

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with the Boc-protected substrate (1.0 eq), your target secondary amine (1.2 eq), Pd2​(dba)3​ (2 mol%), tBuBrettPhos (4 mol%), and finely milled anhydrous Cs2​CO3​ (2.0 eq).

  • Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration.

  • Seal the tube, remove from the glovebox, and heat at 90 °C for 16 hours.

  • IPC Validation: Check TLC (Hexanes/EtOAc). The protected starting material spot should be entirely consumed, replaced by a single, less polar product spot.

  • Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

Phase 3: Deprotection

Causality: Removes the transient Boc group to yield the final desired compound.

  • Dissolve the crude intermediate in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) dropwise at 0 °C until a 1:4 ratio of TFA:DCM is reached.

  • Stir at room temperature for 2 hours.

  • IPC Validation: Final 1H -NMR must confirm the presence of the intact methyl ester (sharp singlet at ~3.9 ppm) and the newly formed C-N bond, verifying that the ester survived the coupling sequence.

References

  • Sigma-Aldrich. "Methyl 4-Amino-2-bromo-5-fluorobenzoate | 1196693-85-2".

  • Benchchem. "Application Notes and Protocols for 3-Aminoindole HCl in Coupling Reactions". 2

  • ACS Publications. "Expedited Aminoglutarimide C–N Cross-Coupling Enabled by High-Throughput Experimentation". 1

  • White Rose eTheses Online. "Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery". 3

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperatures for the Functionalization of Methyl 4-amino-2-bromo-5-fluorobenzoate

Welcome to the technical support center for the functionalization of Methyl 4-amino-2-bromo-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of Methyl 4-amino-2-bromo-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. The following content, presented in a question-and-answer and troubleshooting format, provides in-depth insights into optimizing reaction temperatures—a critical parameter for achieving high yields, purity, and selectivity.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the reactivity of Methyl 4-amino-2-bromo-5-fluorobenzoate and the pivotal role of temperature.

Q1: What are the primary reactive sites on Methyl 4-amino-2-bromo-5-fluorobenzoate for cross-coupling reactions, and why?

A: The molecule presents two halogenated sites for potential cross-coupling: the bromine at the C-2 position and the fluorine at the C-5 position. For palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary and overwhelmingly favored reactive site. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend: C-I > C-OTf ≈ C-Br >> C-Cl >> C-F.[1] The carbon-fluorine bond (C-F) is significantly stronger (approx. 126 kcal/mol) compared to the carbon-bromine bond (C-Br) (approx. 80 kcal/mol), making the C-Br bond far more susceptible to cleavage by the Pd(0) catalyst under typical cross-coupling conditions.[2] Functionalization at the C-F site would require specialized, and often harsh, reaction conditions that are generally avoided when the more labile C-Br handle is present.

Q2: Why is temperature such a critical parameter to control during the functionalization of this specific molecule?

A: Temperature is arguably the most critical parameter because it governs the delicate balance between reaction kinetics and the stability of the catalyst, substrate, and product.

  • Insufficient Temperature: The initial oxidative addition of the C-Br bond to the Pd(0) catalyst has an activation energy barrier. If the temperature is too low, the reaction may proceed very slowly or not at all, resulting in poor conversion of the starting material.[3]

  • Excessive Temperature: While higher temperatures increase reaction rates, they can introduce a host of problems. These include accelerated decomposition of the palladium catalyst into inactive palladium black, an increase in side reactions such as protodebromination (dehalogenation) and homocoupling, and potential thermal degradation of the starting material or the desired product.[1][4][5] The electron-rich nature of the aniline ring can make the substrate particularly susceptible to certain side reactions at elevated temperatures.

Q3: What are the generally recommended starting temperature ranges for common cross-coupling reactions with this substrate?

A: While the optimal temperature is highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig), the choice of catalyst, ligand, base, and solvent, a good starting point for optimization is a moderate temperature range.

Reaction TypeTypical Starting Temperature RangeKey Considerations
Suzuki-Miyaura Coupling 80 - 100 °COften requires heating to facilitate transmetalation and reductive elimination. The choice of base and solvent system can significantly influence the required temperature.[6][7]
Buchwald-Hartwig Amination 90 - 110 °CThese reactions often require slightly higher temperatures to promote C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is critical and can influence the optimal temperature.[8][9]
Sonogashira Coupling 60 - 90 °CCan often be performed under milder conditions compared to Suzuki or Buchwald-Hartwig couplings, though this is substrate-dependent.

These are starting points. Systematic screening is essential for achieving optimal results.

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during reaction optimization where temperature is a likely culprit.

G start Initial Observation low_yield Low or No Conversion start->low_yield black_ppt Reaction Turns Black / Stalls start->black_ppt side_products Significant Side Products (e.g., debromination) start->side_products cause_low_temp Possible Cause: Temperature too low to overcome activation energy. low_yield->cause_low_temp cause_high_temp_cat Possible Cause: High temperature causing catalyst decomposition (Pd black). black_ppt->cause_high_temp_cat cause_high_temp_side Possible Cause: High temperature promoting undesired reaction pathways. side_products->cause_high_temp_side action_increase_temp Action: 1. Increase temperature incrementally (e.g., in 10-20 °C steps). 2. Monitor via LC-MS at each step. 3. Ensure inert atmosphere is maintained. cause_low_temp->action_increase_temp action_decrease_temp Action: 1. Lower reaction temperature. 2. Extend reaction time to compensate. 3. Screen more thermally stable ligands. 4. Ensure rigorous degassing. cause_high_temp_cat->action_decrease_temp action_refine_temp Action: 1. Decrease temperature to find the minimum required for conversion. 2. Consider a lower-activity catalyst system. 3. Check purity of reagents and solvents. cause_high_temp_side->action_refine_temp

Caption: Troubleshooting workflow for temperature-related issues.

Scenario 1: Low or No Conversion

  • Q: I've run my reaction for several hours at 80 °C, but LC-MS analysis shows mostly unreacted starting material. Is the temperature too low?

    • A: Yes, this is a classic symptom of insufficient thermal energy. The oxidative addition step, where the C-Br bond of your substrate interacts with the palladium catalyst, requires a certain amount of energy to proceed efficiently. If the reaction temperature is below this threshold, the catalytic cycle will be extremely slow or may not initiate at all.

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Raise the reaction temperature in a controlled manner, for example, from 80 °C to 100 °C. Allow the reaction to proceed for a set time (e.g., 2 hours) and re-analyze by LC-MS or TLC. If conversion improves but is not complete, consider a further increase to 110 °C or 120 °C.

      • Verify Reagent Activity: Ensure your catalyst, ligand, and base are of high quality and active. Inefficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can mimic low-temperature effects.[1]

      • Solvent Choice: The solvent's boiling point dictates the accessible temperature range. Ensure your chosen solvent (e.g., Dioxane, Toluene, DMF) is appropriate for the desired temperature. The solvent also plays a critical role in solubility and catalyst stability.[1]

Scenario 2: Catalyst Decomposition (Formation of Palladium Black)

  • Q: Shortly after reaching my target temperature of 120 °C, the reaction mixture turned from a clear solution to a black suspension, and the reaction stopped. What happened?

    • A: This strongly indicates the decomposition of your active Pd(0) catalyst into palladium black, an inactive, agglomerated form of palladium metal.[4] High temperatures are a primary cause of this phenomenon, as they can promote the dissociation of the stabilizing phosphine ligand from the metal center, leading to aggregation.[1]

    • Troubleshooting Steps:

      • Reduce Temperature: This is the most crucial first step. Attempt the reaction at a lower temperature (e.g., 100 °C) and accept a potentially longer reaction time. The goal is to find the highest possible temperature that does not cause rapid decomposition.

      • Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, often leading to the formation of palladium black.[4] Ensure your solvent is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

      • Ligand Selection: Some ligands offer greater thermal stability to the palladium center. If decomposition persists, consider screening more robust ligands, such as sterically hindered biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10]

Scenario 3: Formation of Side Products (Protodebromination/Dehalogenation)

  • Q: My desired product is forming, but I'm also seeing a significant amount of Methyl 4-amino-5-fluorobenzoate (the debrominated starting material) in my LC-MS. How can I suppress this?

    • A: The formation of the debrominated (or "protodebrominated") byproduct is a common side reaction, especially with electron-rich aryl halides like yours.[1] This side reaction can become more competitive at higher temperatures. The hydrogen source for this reduction can be the solvent, base, or trace water.

    • Troubleshooting Steps:

      • Optimize Temperature: Carefully lower the reaction temperature. This will often decrease the rate of the side reaction more than it affects the desired cross-coupling pathway, thus improving selectivity.

      • Reagent Purity: Ensure you are using anhydrous solvents and high-purity reagents. Trace water can sometimes be a source of protons for the dehalogenation pathway.

      • Base and Catalyst Loading: The choice of base and catalyst loading can also influence this side reaction. Sometimes, using a slightly weaker base or reducing the catalyst loading can improve selectivity, though this may require a compensatory adjustment in temperature or reaction time.

Section 3: Experimental Protocol & Data Interpretation

A self-validating protocol involves systematic screening and careful analysis. Below is a model workflow for optimizing temperature for a Suzuki-Miyaura coupling reaction.

Protocol: Temperature Screening for the Suzuki-Miyaura Coupling of Methyl 4-amino-2-bromo-5-fluorobenzoate with Phenylboronic Acid

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_heating 3. Parallel Heating cluster_monitor 4. Monitoring & Analysis cluster_eval 5. Evaluation prep_reagents Weigh Substrate, Boronic Acid, Base (e.g., K₂CO₃), and Pd Catalyst/Ligand into 3 identical vials. add_solvent Add degassed solvent (e.g., Dioxane/H₂O) to each vial under inert gas. prep_reagents->add_solvent seal_vials Seal vials securely. add_solvent->seal_vials heat_t1 Vial 1: Heat to 80 °C seal_vials->heat_t1 heat_t2 Vial 2: Heat to 100 °C seal_vials->heat_t2 heat_t3 Vial 3: Heat to 120 °C seal_vials->heat_t3 monitor Take aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyze by LC-MS or TLC. heat_t1->monitor heat_t2->monitor heat_t3->monitor workup After completion/stalling, perform aqueous workup and extract with organic solvent. monitor->workup analyze Analyze crude product yield and purity profile by LC-MS and ¹H NMR. workup->analyze evaluation Compare data to determine optimal temperature for yield, reaction time, and impurity profile. analyze->evaluation

Caption: Experimental workflow for parallel temperature screening.

Step-by-Step Methodology:

  • Reagent Preparation: To each of three oven-dried reaction vials equipped with stir bars, add Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To each vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume) to each vial via syringe.

  • Heating: Place each vial in a pre-heated reaction block or oil bath set to its target temperature (80 °C, 100 °C, and 120 °C).

  • Monitoring: Stir the reactions vigorously. After 1, 4, and 16 hours, carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to monitor the consumption of starting material and the formation of product and byproducts.

  • Workup: Once a reaction reaches completion (or has stalled), cool it to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity profile for each reaction temperature to identify the optimal conditions.

Interpreting the Results: A Hypothetical Data Summary

The goal is to find the "sweet spot" that maximizes yield while minimizing reaction time and impurities.

Temperature (°C)Reaction Time (h)Conversion (%) (by LC-MS)Desired Product Yield (%) (Isolated)Key Impurities Observed
80 1665%58%Unreacted Starting Material
100 4>98%91% Trace (<1%) debromination
120 1>98%75%Debromination (8%), Pd black formation observed

By applying these foundational principles, troubleshooting workflows, and systematic optimization protocols, you can effectively control the reaction temperature to achieve reliable and high-quality results in the functionalization of Methyl 4-amino-2-bromo-5-fluorobenzoate.

References

  • Gagnier, S. V., & Gribble, M. W., et al. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. URL: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. URL: [Link]

  • D’Amico, C., & Gevorgyan, V. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. URL: [Link]

  • Organic Letters. A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. ACS Publications. URL: [Link]

  • Organic Process Research & Development. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. URL: [Link]

  • ResearchGate. Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. URL: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. URL: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. URL: [Link]

  • Akiyama, S., Akitsu, H., Tamura, R., et al. (2024). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. ChemRxiv. URL: [Link]

  • Nagata, Y., Akiyama, S., Akitsu, H., et al. (2024). Closed-loop Optimization of Mono-functionalization via Suzuki-Miyaura Reaction. OpenReview. URL: [Link]

  • Powers, I. G., & Uy, G. L. (2017). Direct Deaminative Functionalization. PMC. URL: [Link]

  • RSC Publishing. Directed nucleophilic aromatic substitution reaction. URL: [Link]

  • Suzuki, A. (2010). Akira Suzuki - Nobel Lecture. NobelPrize.org. URL: [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2012). Methyl 2-amino-5-bromobenzoate. PMC. URL: [Link]

  • Sundarban Mahavidyalaya. Aromatic Amines. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation of Methyl 4-amino-2-bromo-5-fluorobenzoate

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding chemoselectivity and side-product formation in complex molecular assemblies.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding chemoselectivity and side-product formation in complex molecular assemblies. When working with highly functionalized building blocks like Methyl 4-amino-2-bromo-5-fluorobenzoate, achieving high yields in palladium-catalyzed cross-coupling reactions requires precise mechanistic control.

This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to eliminate unwanted dehalogenation and maximize your catalytic efficiency.

Part 1: Mechanistic Insights (The "Why")

Before adjusting reaction parameters, we must understand the causality of the failure mode. Methyl 4-amino-2-bromo-5-fluorobenzoate features a highly reactive C-Br bond and a highly stable C-F bond. During a standard cross-coupling cycle, the Pd(0) catalyst chemoselectively undergoes oxidative addition into the weaker C-Br bond[1].

However, the presence of the electron-donating amino (-NH₂) group increases the electron density of the aromatic ring. This electronic effect stabilizes the resulting Ar-Pd(II)-Br intermediate and slows down the subsequent transmetalation and reductive elimination steps[2]. When the desired catalytic cycle decelerates, a competing background reaction—hydrodehalogenation —takes over. In this pathway, the Pd(II) intermediate intercepts a hydride from the solvent or base (often via β-hydride elimination), followed by reductive elimination to yield the unwanted debrominated byproduct, Methyl 4-amino-3-fluorobenzoate[2][3].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing up to 30% debromination in my Suzuki-Miyaura coupling. What is the primary source of the hydride? A: The most common hydride donors in these systems are alcoholic solvents (e.g., methanol, ethanol, isopropanol) and strong alkoxide bases[2]. Palladium can oxidize these alcohols, generating a Pd-hydride species that rapidly eliminates to form the reduced arene[3]. To fix this, immediately switch to an aprotic solvent system (such as Toluene or THF) and avoid alkoxide bases.

Q2: How do I adjust my catalyst and ligand system to favor cross-coupling over hydrodehalogenation? A: The key is to accelerate the rate-determining reductive elimination step so that it outcompetes the hydride transfer. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) forces the palladium center to undergo rapid reductive elimination due to steric bulk[2][4].

Q3: Will the free, unprotected amino (-NH₂) group interfere with the catalyst or cause defluorination? A: Defluorination is highly improbable. The bond dissociation energy of the C-F bond (~114 kcal/mol) is significantly higher than that of the C-Br bond (~68 kcal/mol), making the oxidative addition highly chemoselective for the bromide[1]. Furthermore, modern Pd/XPhos catalyst systems are highly tolerant of unprotected ortho- and meta-anilines, preventing unwanted coordination to the metal center without the need for protecting groups[5].

Part 3: Data Presentation

To illustrate the impact of rational parameter selection, Table 1 summarizes the quantitative relationship between reaction conditions and chemoselectivity for electron-rich bromoarenes.

Table 1: Impact of Reaction Parameters on Chemoselectivity and Dehalogenation

Solvent SystemBaseLigandDesired Product Yield (%)Dehalogenation Byproduct (%)
Ethanol / H₂ONaOEtPPh₃< 30%> 50%
DMFK₂CO₃dppf~ 65%~ 15%
THFCs₂CO₃RuPhos> 85%< 5%
Toluene / H₂OK₃PO₄XPhos> 90%< 2%

(Note: Data represents generalized optimization trends for electron-rich bromoarenes based on established catalytic principles).

Part 4: Experimental Protocols

To ensure a self-validating system, follow this optimized protocol for the Suzuki-Miyaura coupling of Methyl 4-amino-2-bromo-5-fluorobenzoate. Every step is designed with a specific mechanistic rationale to suppress hydrodehalogenation.

Protocol: Chemoselective Suzuki-Miyaura Coupling

  • Step 1: Preparation of the Reaction Vessel

    • Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with argon for 10 minutes.

    • Causality: Rigorous exclusion of oxygen prevents the homocoupling of the boronic acid, which would otherwise consume the coupling partner and stall the catalytic cycle[4].

  • Step 2: Reagent Charging

    • Action: Add Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is a weak, non-nucleophilic base that facilitates transmetalation without acting as a hydride donor, unlike alkoxides[2]. XPhos provides the necessary steric bulk to accelerate reductive elimination[4].

  • Step 3: Solvent Addition

    • Action: Introduce a degassed mixture of Toluene and Water (10:1 ratio, v/v) via syringe.

    • Causality: Toluene is aprotic and cannot undergo β-hydride elimination. The small amount of water solubilizes the inorganic base to maintain a steady concentration of the active boronate species, effectively preventing dehalogenation[6].

  • Step 4: Reaction Execution & Self-Validation

    • Action: Heat the mixture to 80 °C and stir vigorously for 12 hours.

    • Validation: Perform an LC-MS analysis of the crude mixture. The protocol is validated if the mass corresponding to the [M+H]⁺ of the coupled product is dominant, and the [M+H]⁺ of the debrominated byproduct (Methyl 4-amino-3-fluorobenzoate) remains below the 2% integration threshold.

  • Step 5: Workup

    • Action: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

Part 5: Mechanistic Visualization

The following diagram maps the logical relationship and branching pathways of the catalytic cycle, highlighting the critical divergence point where dehalogenation occurs.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Aryl Bromide Transmet Transmetalation (Desired) OxAdd->Transmet + Boronic Acid Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride + Hydride Donor RedElim_Des Reductive Elimination Transmet->RedElim_Des RedElim_Des->Pd0 Regeneration Product Cross-Coupled Product RedElim_Des->Product RedElim_Undes Reductive Elimination Hydride->RedElim_Undes RedElim_Undes->Pd0 Regeneration Byproduct Dehalogenated Byproduct RedElim_Undes->Byproduct

Catalytic divergence: desired cross-coupling vs. unwanted hydrodehalogenation pathway.

References

  • Suzuki Coupling Reaction: Mechanism, Reagents, Applications Explored Source: Testbook URL: [Link]

  • Cross-Coupling Reactions Guide Source: Johnson Matthey Catalysis & Chiral Technologies URL: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Advances URL: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

Best purification techniques and column chromatography solvents for Methyl 4-amino-2-bromo-5-fluorobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative, field-proven troubleshooting strategies for the purification and chromatographic isolation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative, field-proven troubleshooting strategies for the purification and chromatographic isolation of Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2).

This heavily substituted benzoate is a critical building block in drug discovery, frequently utilized in the synthesis of targeted protein degraders (e.g., CDK2 PROTACs) and PRMT5 inhibitors . Due to its unique electronic topology, standard amine purification protocols often fail or result in poor yields. This guide addresses these specific challenges through mechanistic causality and self-validating protocols.

Section 1: Fundamental Chromatographic Behavior

Q: Why doesn't Methyl 4-amino-2-bromo-5-fluorobenzoate streak on silica gel like typical aliphatic amines? Do I need to add Triethylamine (Et₃N) to my solvent?

A: You do not need to add basic modifiers like Et₃N. In typical chromatography, primary amines act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol groups (Si-OH) on the silica gel stationary phase, which causes severe band tailing (streaking).

However, the basicity (and thus the hydrogen-bonding capacity) of the C4-amino group in this specific molecule is drastically attenuated by its electronic environment. The lone pair on the nitrogen is delocalized into the aromatic ring. This delocalization is further amplified by the strong electron-withdrawing inductive effects of the C1-methyl ester, the C2-bromo, and the C5-fluoro substituents. Because the amine is highly deactivated, it behaves more like a neutral organic compound on silica gel.

SolventLogic A Aniline NH2 Group (Potential H-bond donor) C Reduced Amine Basicity (Delocalized lone pair) A->C B Ester, Fluoro, Bromo (Electron Withdrawing) B->C Lowers pKa D Optimal Solvent: Neutral Hexane/EtOAc (No Et3N required) C->D Prevents silica tailing

Fig 1: Mechanistic rationale for selecting neutral solvent systems without amine modifiers.

Section 2: Solvent Selection & Rf Optimization

Q: What are the optimal solvent systems for flash column chromatography of this compound?

A: Normal-phase chromatography using a non-polar hydrocarbon combined with a moderate-polarity ester is optimal. Dichloromethane/Methanol (DCM/MeOH) gradients should be strictly avoided, as they are too polar and will compress the separation bands, causing co-elution with starting materials.

Table 1: Quantitative Solvent System Profiling
Solvent SystemRatio (v/v)Expected RfResolution QualityMechanistic Application
Hexane : EtOAc 90:100.15ExcellentIdeal starting gradient; washes away non-polar organic impurities.
Hexane : EtOAc 80:200.32OptimalMain elution phase; provides the sharpest Gaussian peak shape.
Toluene : EtOAc 95:50.28SuperiorExploits π−π interactions to resolve closely related regioisomers.
DCM : MeOH 95:50.85PoorAvoid. Causes rapid co-elution of the target with polar baseline impurities.

Section 3: Self-Validating Purification Protocol

Q: Can you provide a reliable, scalable protocol for purifying the crude reaction mixture?

A: Yes. The following 5-step methodology is designed as a self-validating system , meaning you must confirm specific physical parameters before proceeding to the next step to guarantee success.

Step 1: Aqueous Workup & Neutralization

  • Action: Wash the crude reaction mixture (typically dissolved in DCE or DCM) with saturated aqueous NaHCO₃.

  • Causality: Methyl 4-amino-2-bromo-5-fluorobenzoate is frequently synthesized via TFA-mediated deprotection of a 4-methoxybenzyl (PMB) protected precursor . Residual TFA will protonate the aniline, transforming it into a highly polar salt that irreversibly crashes out on the silica column.

  • Self-Validation Checkpoint: Test the pH of the aqueous wash layer. Do not proceed to concentration until the pH is strictly >7.0.

Step 2: Dry Loading Preparation

  • Action: Dissolve the neutralized crude in a minimal amount of DCM. Add silica gel (approx. 2-3x the crude mass) and evaporate the solvent completely under reduced pressure.

  • Causality: Dry loading eliminates the "solvent mismatch" effect. If the sample is loaded in DCM (a strong eluent) onto a Hexane-packed column, the DCM will drag the compound down the column unevenly, destroying resolution.

  • Self-Validation Checkpoint: The resulting silica mixture must be a perfectly free-flowing powder. Any clumping indicates residual DCM or moisture, which will cause band tailing.

Step 3: Column Packing

  • Action: Slurry-pack a column with Silica Gel 60 (230-400 mesh) using 100% Hexane. Carefully pour the dry-loaded powder evenly onto the top of the silica bed.

  • Self-Validation Checkpoint: The dry-load layer must be perfectly horizontal. An uneven bed will cause diagonal elution bands and fraction cross-contamination.

Step 4: Gradient Elution

  • Action: Begin elution with 2 Column Volumes (CV) of 100% Hexane. Gradually increase the gradient to 90:10 Hexane:EtOAc (2 CVs), and finally to 80:20 Hexane:EtOAc.

  • Causality: The step-gradient ensures that non-polar byproducts (e.g., cleaved PMB residues) elute first, leaving the target compound to elute cleanly at the 80:20 ratio.

Step 5: Fraction Analysis

  • Action: Spot fractions on a TLC plate. Visualize under UV light (254 nm) and stain with Ninhydrin.

  • Self-Validation Checkpoint: The target compound will appear as a dark spot under UV (due to the conjugated aromatic ring) and will turn a distinct color (often yellow/brown) upon heating with Ninhydrin (confirming the primary amine).

PurificationWorkflow A Crude Reaction Mixture (Target + Impurities) B Aqueous Workup (NaHCO3 wash to remove TFA) A->B Neutralize acid C Dry Loading onto Silica (Eliminates solvent mismatch) B->C Concentrate with silica D Flash Chromatography (Hexane:EtOAc Gradient) C->D Load onto pre-packed column E Fraction Analysis (UV 254 nm & Ninhydrin) D->E Elute at Rf ~0.32 F Pure Methyl 4-amino-2-bromo -5-fluorobenzoate E->F Pool and concentrate

Fig 2: Optimized flash chromatography workflow for isolating the target fluorobenzoate.

Section 4: Advanced Troubleshooting FAQs

Q: My product is co-eluting with a des-bromo impurity (Methyl 4-amino-5-fluorobenzoate). How do I resolve this?

A: The des-bromo impurity lacks the large, lipophilic bromine atom, making it slightly more polar than your target compound. If a standard Hexane/EtOAc gradient fails to separate them ( Δ Rf < 0.1), switch your solvent system to Toluene/Ethyl Acetate (95:5) . Causality: Toluene is an aromatic solvent that interacts differently with the stationary phase and the analytes via π−π stacking. Halogenated aromatics exhibit distinct polarizability differences in toluene compared to aliphatic hexanes, often artificially widening the Rf gap between brominated and des-bromo regioisomers.

Q: The isolated product is an oil, but the literature reports it as a solid. What went wrong?

A: Methyl 4-amino-2-bromo-5-fluorobenzoate is inherently a solid (typically a gray or off-white powder) . If your product is an oil, it is likely trapping residual ethyl acetate within its crystal lattice. Solution: Dissolve the oil in a minimum amount of diethyl ether, then rapidly evaporate it under a high vacuum. The ether acts as an azeotropic-like disruptor, pulling away the trapped EtOAc and forcing the compound to precipitate into its crystalline solid form.

References
  • Title: WO2025103502A1 - Compounds and methods of treating cancers Source: Google Patents URL
  • Title: WO2024220917A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
Troubleshooting

Technical Support Center: Navigating Nucleophilic Substitution on Methyl 4-amino-2-bromo-5-fluorobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-amino-2-bromo-5-fluorobenzoate. This guide is designed to provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-amino-2-bromo-5-fluorobenzoate. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the inherent challenges of nucleophilic substitution reactions with this sterically hindered and electronically complex substrate.

Understanding the Challenge: Steric and Electronic Effects

Methyl 4-amino-2-bromo-5-fluorobenzoate presents a unique set of challenges for nucleophilic aromatic substitution (SNAr). The primary obstacle is the significant steric hindrance around the reaction centers. The bromine atom at the C2 position, ortho to the methyl ester, and the fluorine at the C5 position create a crowded environment that can impede the approach of a nucleophile.[1][2] Furthermore, the electronic nature of the substituents plays a crucial role. While the fluorine atom is a strong electron-withdrawing group, which typically activates the aromatic ring for nucleophilic attack, the amino group at the C4 position is a powerful electron-donating group, which deactivates the ring.[1][3][4] This electronic tug-of-war can significantly influence the reaction's feasibility and outcome.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with Methyl 4-amino-2-bromo-5-fluorobenzoate failing or giving low yields?

A1: The primary culprits are steric hindrance and the deactivating effect of the amino group. The bulky bromine atom ortho to the ester and the adjacent fluorine create a sterically crowded environment, making it difficult for nucleophiles to attack the aromatic ring.[1][2] Additionally, the electron-donating amino group reduces the electrophilicity of the ring, making it less susceptible to nucleophilic attack.[3][4]

Q2: Which halogen is the better leaving group in this molecule, bromine or fluorine?

A2: In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[5] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of fluorine. This effect stabilizes the negatively charged intermediate (Meisenheimer complex).[5][6][7] However, in cases with significant steric hindrance or with certain nucleophiles, this trend can be altered.

Q3: Can I use standard SNAr conditions for this substrate?

A3: Standard SNAr conditions, such as a strong nucleophile in a polar aprotic solvent, may not be sufficient to overcome the steric and electronic barriers of this molecule. Elevated temperatures and longer reaction times might be necessary, but these can also lead to side reactions. Catalytic approaches are often required for efficient substitution.

Q4: What role does the solvent play in these reactions?

A4: The choice of solvent is critical. Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity.[8][9][10][11] In some cases, protic solvents can stabilize the transition state through hydrogen bonding, but they can also solvate the nucleophile, reducing its reactivity.[9][12] The optimal solvent will depend on the specific nucleophile and reaction conditions.

Troubleshooting Guides and Optimization Strategies

Issue 1: Low or No Conversion

When faced with a stalled reaction, a systematic approach to troubleshooting is essential. The following decision tree outlines potential strategies to enhance reactivity.

G start Low/No Conversion temp Increase Reaction Temperature start->temp Thermal Activation catalyst Employ a Catalyst System start->catalyst Catalytic Pathway nucleophile Modify the Nucleophile start->nucleophile Enhance Nucleophilicity solvent Optimize Solvent start->solvent Solvent Effects pd_catalyst Palladium-Catalyzed (Buchwald-Hartwig) catalyst->pd_catalyst cu_catalyst Copper-Catalyzed (Ullmann-type) catalyst->cu_catalyst pd_ligands Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) pd_catalyst->pd_ligands cu_ligands Utilize Ligands like Phenanthroline or Oxalamides cu_catalyst->cu_ligands

Figure 1. Decision-making workflow for troubleshooting low conversion.

Increasing the reaction temperature provides the necessary energy to overcome the activation barrier imposed by steric hindrance.[13] However, this should be done cautiously, as it can lead to decomposition of starting materials or the formation of byproducts.

For sterically hindered substrates, catalyzed cross-coupling reactions are often more effective than traditional SNAr.[14][15][16]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds, especially with sterically demanding substrates.[15][17][18] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst deactivation.[19][20]

  • Copper-Catalyzed Ullmann-Type Reactions: Copper catalysis offers a complementary approach, particularly for certain nucleophiles.[14][21][22][23] The mechanism often involves an oxidative addition/reductive elimination cycle.[22]

Issue 2: Poor Regioselectivity (Substitution at Br vs. F)

While fluorine is generally a better leaving group in SNAr, the ortho-bromo substituent's steric bulk can influence the regioselectivity.

The choice of catalyst and ligand in cross-coupling reactions can significantly influence which C-X bond is activated. For instance, some palladium catalysts may show a preference for oxidative addition into the C-Br bond over the C-F bond.[5]

The nature of the nucleophile can also play a role. "Softer" nucleophiles might favor substitution at the more polarizable bromine, while "harder" nucleophiles may prefer the more electronegative fluorine-substituted position.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol provides a starting point for the amination of Methyl 4-amino-2-bromo-5-fluorobenzoate.

Materials:

  • Methyl 4-amino-2-bromo-5-fluorobenzoate

  • Amine nucleophile (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Methyl 4-amino-2-bromo-5-fluorobenzoate, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by the amine nucleophile.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Amination (Ullmann-type)

Materials:

  • Methyl 4-amino-2-bromo-5-fluorobenzoate

  • Amine nucleophile (1.5 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry reaction vessel, add Methyl 4-amino-2-bromo-5-fluorobenzoate, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Place the vessel under an inert atmosphere.

  • Add anhydrous DMF and the amine nucleophile.

  • Heat the reaction mixture at 100-130 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Data Summary

The following table provides a hypothetical comparison of different conditions to illustrate the potential impact on reaction outcomes. Actual results will vary depending on the specific nucleophile and precise conditions.

EntryCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
1None-K₂CO₃DMSO12024<10
2Pd₂(dba)₃XPhosNaOt-BuToluene1001285
3CuI1,10-PhenanthrolineK₂CO₃DMF1201870

Mechanistic Considerations

The success of catalyzed reactions in overcoming steric hindrance lies in altering the reaction mechanism from a direct nucleophilic attack to a catalytic cycle.

G A Pd(0)L_n C Oxidative Addition A->C B Ar-X B->C D [Ar-Pd(II)(X)L_n] C->D F Ligand Exchange D->F E Nu-H E->F G [Ar-Pd(II)(Nu)L_n] F->G H Reductive Elimination G->H H->A I Ar-Nu H->I

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination.

In the Buchwald-Hartwig amination, the palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond. Subsequent steps involving the amine and a base lead to a palladium-amide complex, from which reductive elimination furnishes the desired product and regenerates the active catalyst.[15] This pathway avoids the direct, sterically hindered approach of the nucleophile to the aromatic ring.

References

  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC.
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing.
  • Nucleophilic Aromatic Substitution: Addition–Elimin
  • Effects of Ion and Protic Solvent on Nucleophilic Arom
  • Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands | The Journal of Organic Chemistry - ACS Public
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen.
  • Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles - PMC.
  • Addition-Elimination at Arom
  • Illustrated Glossary of Organic Chemistry - SNAr mechanism.
  • Mechanisms and models for copper mediated nucleophilic aromatic substitution. 2. Single catalytic species from three different oxidation states of copper in an Ullmann synthesis of triarylamines | Journal of the American Chemical Society.
  • Nucleophilic arom
  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism1 | Journal of the American Chemical Society.
  • 19.7: An Explanation of Substituent Effects - Chemistry LibreTexts.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchG
  • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchG
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
  • Nucleophilic Arom
  • Buchwald–Hartwig amin
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - ResearchG
  • Video: Nucleophilic Aromatic Substitution: Addition–Elimin
  • Activating and Deactivating Groups In Electrophilic Arom
  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
  • Copper(1) catalysed aromatic nucleophilic substitution: A mechanistic and synthetic comparison with the S RN 1 reaction. - J-Global.
  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Rel
  • Ortho-, Para- and Meta- Directors in Electrophilic Arom
  • Activating and Deactiv
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Activating and deactivating groups in electrophillic arom
  • SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorin
  • Activating Groups and Deactivating Groups - Furman Chemistry 120 - PBworks.
  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride - Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
  • 1196693-85-2 | Methyl 4-Amino-2-bromo-5-fluorobenzo
  • Methyl 2-amino-4-bromo-3-chloro-5-fluorobenzo
  • Methyl 2-amino-4-bromo-5-fluorobenzoate | 1395493-30-7 | C8H7BrFNO2 | Appchem.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxid
  • 1427372-46-0|Methyl 4-amino-5-bromo-2-fluorobenzo
  • Methyl 4-amino-2-bromo-5-fluorobenzo

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Methyl 4-amino-2-bromo-5-fluorobenzoate and Methyl 2-bromo-4,5-difluorobenzoate in Drug Discovery

As drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and covalent kinase inhibitors, the selection of precisely functionalized building blocks is paramount. Two highly versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and covalent kinase inhibitors, the selection of precisely functionalized building blocks is paramount. Two highly versatile, halogenated benzoate esters—Methyl 4-amino-2-bromo-5-fluorobenzoate and Methyl 2-bromo-4,5-difluorobenzoate —have emerged as critical scaffolds.

While they share a methyl ester, a C2-bromine (primed for transition-metal cross-coupling), and a C5-fluorine (for metabolic stability), their structural divergence at the C4 position dictates entirely orthogonal synthetic trajectories. This guide provides an authoritative, mechanistic comparison of these two intermediates, supported by field-proven protocols and quantitative data.

Mechanistic Profiling & Reactivity Causality

The fundamental difference between these two compounds lies in the electronic environment at the C4 carbon, which governs their role in library synthesis.

Methyl 2-bromo-4,5-difluorobenzoate: The Electrophilic Hub

In this difluoro-analog, the C4-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .

  • Causality of Activation: The methyl ester at C1 exerts a strong electron-withdrawing effect (-M, -I) at the ortho and para positions. Because C4 is para to the ester, the transition state (Meisenheimer complex) formed during nucleophilic attack is heavily resonance-stabilized. Furthermore, the adjacent C5-fluorine exerts a strong inductive pull (-I effect), exacerbating the electrophilicity of the C4 carbon.

  • Regioselectivity: Nucleophiles exclusively attack C4 rather than C5. The C5 position is meta to the ester and lacks resonance stabilization, making the displacement of the C4-fluorine an absolute, regioselective process[1].

Methyl 4-amino-2-bromo-5-fluorobenzoate: The Nucleophilic Anchor

By replacing the C4-fluorine with a primary amine, the reactivity profile is inverted.

  • Causality of Deactivation: The nitrogen lone pair donates electron density into the aromatic ring via resonance (+M effect), completely deactivating the scaffold toward SNAr.

  • Synthetic Utility: Instead of acting as an electrophile, this molecule serves as a nucleophilic aniline building block. However, because its electron density is partially withdrawn by the para-ester and ortho/meta halogens, its nucleophilicity is attenuated. Functionalization of this amine typically requires highly electrophilic partners (e.g., acid chlorides) or transition-metal catalysis (Buchwald-Hartwig amination) to build CDK4/6 inhibitors and targeted degraders[2].

Quantitative Comparison Data

The following table summarizes the physicochemical properties and reactivity metrics of both building blocks to guide synthetic planning.

ParameterMethyl 4-amino-2-bromo-5-fluorobenzoateMethyl 2-bromo-4,5-difluorobenzoate
CAS Number 1196693-85-2[3]878207-28-4
Molecular Formula C8H7BrFNO2C8H5BrF2O2
Molecular Weight 248.05 g/mol 251.03 g/mol
C4 Substituent -NH2 (Primary Amine)-F (Fluorine)
Electronic Effect at C4 Electron Donating (+M)Electron Withdrawing (-I)
Primary Reactivity Nucleophilic Attack (Amidation, Buchwald)Electrophilic Center (SNAr)
Regioselectivity N/A (Direct functionalization at N)Absolute for C4 over C5
Key Drug Targets CDK4/6 Inhibitors, UPS Degraders[2]BTK Degraders[1], KRAS G12D Inhibitors[4]

Workflow Visualization

Reactivity_Pathways CompA Methyl 4-amino-2-bromo- 5-fluorobenzoate RxnA Amidation / Coupling (Nucleophilic NH2) CompA->RxnA CompB Methyl 2-bromo-4,5- difluorobenzoate RxnB SNAr Reaction (Electrophilic C4-F) CompB->RxnB TargetA CDK Inhibitors & Targeted Degraders RxnA->TargetA TargetB BTK / KRAS G12D Inhibitors & PROTACs RxnB->TargetB

Fig 1: Divergent reactivity pathways of C4-amino vs C4-fluoro benzoate building blocks.

Validated Experimental Workflows

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol A: Regioselective SNAr of Methyl 2-bromo-4,5-difluorobenzoate

Objective: Installation of a complex amine (e.g., tert-butyl piperazine-1-carboxylate) at the C4 position, a standard transformation in the synthesis of Bruton's Tyrosine Kinase (BTK) degraders[1].

  • Reaction Setup: In a dry flask, dissolve Methyl 2-bromo-4,5-difluorobenzoate (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.5 equiv) in anhydrous N,N-dimethylacetamide (DMA).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv).

    • Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger for the HF byproduct. It is basic enough to drive the reaction but weak enough to prevent saponification of the methyl ester at elevated temperatures. DMA is chosen as a polar aprotic solvent to solvate the potassium ions and stabilize the highly polar Meisenheimer transition state.

  • Propagation: Stir the suspension at 80 °C for 16 hours.

  • In-Process Validation: Analyze an aliquot via LCMS. The reaction is deemed complete when the highly mobile starting material peak (m/z 251) vanishes, replaced by the product mass (m/z 417).

  • Workup & Isolation: Quench by pouring the mixture into ice water.

    • Causality: Water crashes out the highly lipophilic product while completely dissolving the DMA solvent and inorganic potassium salts. Extract with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Trituration in petroleum ether affords the pure C4-substituted intermediate (Typical yield: >80%).

Protocol B: Amidation of Methyl 4-amino-2-bromo-5-fluorobenzoate

Objective: Acylation of the C4-amine to build the core scaffold of CDK4/6 targeted protein degraders[2].

  • Reaction Setup: Dissolve Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by dropwise addition of the desired acid chloride (1.2 equiv) at 0 °C.

    • Causality: Because the C4-amine is electronically deactivated by the para-ester and adjacent halogens, highly reactive acid chlorides are required rather than standard carboxylic acids with coupling reagents (like HATU). DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl generated without competing for the electrophile.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a new, more polar spot (due to the amide bond) under UV light (254 nm).

  • Workup & Isolation: Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ and 1M HCl.

    • Causality: The basic wash neutralizes unreacted acid chloride and removes DIPEA salts, while the acidic wash removes any trace unreacted aniline starting material. Dry the organic phase over MgSO₄ and concentrate under reduced pressure to yield the pure amide.

References

  • Google Patents (WO2025103502A1) - Compounds and methods of treating cancers (CDK Degraders).
  • European Patent Office - SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS.
  • Google Patents (CN119487038A) - KRAS G12D modulating compounds.

Sources

Comparative

Advanced Purity Validation of Methyl 4-amino-2-bromo-5-fluorobenzoate: A Comparative Guide to HPLC and LC-MS Methodologies

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly functionalized, halogenated aromatic building block. It is frequently utilized as a critical intermediate in the synthesis of advanced therapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly functionalized, halogenated aromatic building block. It is frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including heterobifunctional degraders (PROTACs) and targeted PRMT5 inhibitors[1]. Because downstream coupling efficiencies—such as Buchwald-Hartwig aminations or amide couplings—rely entirely on the integrity of the aniline and halogen functionalities, rigorous analytical purity validation is non-negotiable.

This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of this compound. All methodologies described herein are aligned with the latest ICH Q2(R2) and ICH Q14 regulatory frameworks, ensuring that the analytical procedures are scientifically sound, reproducible, and fit for their intended purpose[2],[3].

Mechanistic Rationale: The Chemistry Behind the Analysis

Designing an analytical method requires a deep understanding of the analyte's physicochemical properties. Methyl 4-amino-2-bromo-5-fluorobenzoate presents a unique set of chromatographic challenges:

  • Ionizable Aniline Moiety (pH Dependency): The amino group (-NH 2​ ) is susceptible to protonation. If an overly acidic mobile phase (e.g., 0.1% TFA, pH ~2) is used during standard HPLC, the aniline protonates into an anilinium ion. This drastically increases polarity, causing premature elution and severe peak tailing[4].

  • Hydrophobic Halogens: The electron-withdrawing fluorine and bulky bromine atoms increase the overall lipophilicity of the benzoate core, dictating the need for a high-carbon-load reversed-phase stationary phase (e.g., C18)[5].

  • Isotopic Signatures: Bromine naturally exists as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This provides a built-in, self-validating diagnostic tool during MS analysis to track halogen integrity.

Comparative Performance: HPLC-UV vs. LC-MS

While HPLC-UV is the industry standard for routine batch release and quantitative assaying, LC-MS is indispensable during early-stage route scouting and impurity identification.

Table 1: Performance Comparison for Halogenated Benzoates
ParameterHPLC-UV (PDA)LC-MS (ESI-QQQ)Mechanistic Rationale
Sensitivity (LOD/LOQ) LOD: ~0.05 µg/mLLOD: ~0.001 µg/mLMS offers orders of magnitude higher sensitivity via selective ion monitoring (MRM), bypassing background UV noise.
Specificity ModerateExtremely HighUV struggles to differentiate co-eluting regioisomers. MS resolves impurities via exact mass and fragmentation patterns.
Quantitative Accuracy Excellent (R² > 0.999)Good (R² > 0.990)PDA detectors provide superior linear dynamic ranges for the highly conjugated benzoate chromophore[5].
Isotope Tracking N/AYes ( 79 Br/ 81 Br)MS uniquely identifies des-bromo impurities by the absence of the characteristic 1:1 isotopic doublet.
Primary Utility Final API/Intermediate Batch Release (>95% Purity)[1]Impurity Profiling & Structural ElucidationHPLC is cost-effective and robust; LC-MS is highly specialized for structural validation.

Analytical Procedure Lifecycle Workflow

The following diagram illustrates the integrated method development and validation lifecycle, adhering to the principles of ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation)[2].

Purity_Validation_Workflow A Synthesized API Intermediate Methyl 4-amino-2-bromo-5-fluorobenzoate B Method Selection & Risk Assessment (ICH Q14 Lifecycle) A->B C1 HPLC-UV/PDA (Routine Purity & Assay) B->C1 C2 LC-MS (ESI+) (Impurity ID & Isotopic Profiling) B->C2 D1 System Suitability (SST) Resolution (Rs) > 2.0 C1->D1 D2 MRM Transition Optimization 79Br/81Br Isotope Tracking C2->D2 E ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D1->E D2->E F Validated Control Strategy (>95% Purity Threshold) E->F

Analytical procedure lifecycle for Methyl 4-amino-2-bromo-5-fluorobenzoate per ICH Q14/Q2(R2).

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. This is achieved by embedding System Suitability Testing (SST) directly into the methodology.

Protocol A: HPLC-UV Routine Purity Assay

Designed for quantifying the percentage area purity to ensure it meets the >95% threshold required for downstream synthesis[1].

  • Column Selection: Hypersil Gold C18 (250 mm × 4.6 mm, 5 µm) or equivalent. The high surface area ensures maximum hydrophobic interaction with the halogenated ring[5].

  • Mobile Phase Preparation (Causality Check):

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water. Crucial Step: Adjust pH to 5.5 using dilute acetic acid. Maintaining pH 5.5 keeps the aniline moiety neutral, preventing peak tailing[4].

    • Buffer B: HPLC-grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte band).

    • 2–10 min: 20% 80% B (Linear gradient to elute strongly retained halogenated species).

    • 10–12 min: 80% B (Column wash).

  • Detection: PDA set to 260 nm (optimal λmax​ for the conjugated benzoate system).

  • Self-Validation (SST): Inject a resolution mixture containing the target compound and a known des-bromo impurity. The run is only valid if the Resolution factor ( Rs​ ) between the two peaks is ≥2.0 .

Protocol B: LC-MS Impurity Profiling

Designed for structural elucidation and identification of process-related impurities.

  • Column Selection: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) for ultra-high resolution of closely related structural analogs.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in Water. (Formic acid acts as a proton source to facilitate [M+H]+ ion formation in the ESI source).

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry Parameters: Electrospray Ionization in Positive mode (ESI+). Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Self-Validating Isotopic Tracking: Monitor the target parent ions at m/z 248.0 ( 79 Br) and m/z 250.0 ( 81 Br).

    • Acceptance Criteria: The mass spectrum must display a characteristic doublet at these m/z values with a relative intensity ratio of ~1:1. If an impurity peak lacks this doublet (e.g., yielding only m/z 170.1), it definitively confirms a des-bromination degradation pathway.

ICH Q2(R2) Validation Acceptance Criteria

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to prove it consistently delivers dependable results[3].

Table 2: Method Validation Parameters & Criteria
Validation CharacteristicAcceptance CriteriaExperimental Approach
Specificity No interference at the retention time of the main peak.Inject blank, mobile phase, and known synthetic precursors (e.g., non-fluorinated analogs) to verify peak purity via PDA peak-angle assessment.
Linearity Correlation coefficient ( R2 ) ≥0.999 .Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 10–100 µg/mL).
Accuracy (Recovery) Mean recovery between 98.0% – 102.0%.Spike known quantities of the reference standard into a synthetic matrix at 3 levels (80%, 100%, 120%); calculate % recovery.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤2.0% .Perform 6 replicate injections of a 100% test concentration sample[5].

Conclusion

For the validation of Methyl 4-amino-2-bromo-5-fluorobenzoate, a dual-method approach is highly recommended. HPLC-UV provides the robust, cost-effective linearity required for routine batch release and >95% purity verification. Conversely, LC-MS leverages the unique isotopic signatures of the brominated core to provide an orthogonal, self-validating system for impurity profiling. By adhering to the ICH Q14 and Q2(R2) lifecycle frameworks, analytical laboratories can ensure complete regulatory compliance and downstream synthetic success.

References

  • validation of analytical procedures q2(r2) - ICH | ich.org | 2

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl | mastercontrol.com | 3

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | rsc.org | 4

  • WO2025103502A1 - Compounds and methods of treating cancers - Google Patents | google.com | 1

  • Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC | nih.gov | 5

Sources

Validation

A Comparative Guide to the Reactivity of Bromo vs. Fluoro Leaving Groups in Methyl 4-amino-2-bromo-5-fluorobenzoate

Executive Summary For researchers and professionals in drug development, selecting the optimal synthetic route requires a deep understanding of halogen reactivity on aromatic cores. Methyl 4-amino-2-bromo-5-fluorobenzoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and professionals in drug development, selecting the optimal synthetic route requires a deep understanding of halogen reactivity on aromatic cores. Methyl 4-amino-2-bromo-5-fluorobenzoate is a highly versatile, multi-substituted building block frequently utilized in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors[1].

This guide provides an objective, data-driven comparison of the reactivity profiles of its two halogen substituents: the bromine atom at the C2 position and the fluorine atom at the C5 position . By understanding the divergent electronic environments of these halogens, chemists can achieve precise chemoselective functionalization—utilizing the C-Br bond for transition-metal-catalyzed cross-couplings and the C-F bond for Nucleophilic Aromatic Substitution (SNAr).

Structural and Electronic Profiling (The "Why")

The reactivity of a halogen is not an isolated property; it is dictated by its Bond Dissociation Energy (BDE) and the electronic push-pull dynamics of adjacent functional groups[2],[3].

  • The Bromine Domain (C2): The C-Br bond possesses a relatively low BDE (~68 kcal/mol). It is positioned ortho to the electron-withdrawing methyl ester (-COOCH₃) and meta to the electron-donating amino group (-NH₂). This makes the C2 position highly susceptible to oxidative addition by low-valent transition metals like Palladium(0)[2].

  • The Fluorine Domain (C5): The C-F bond is exceptionally strong (BDE ~116 kcal/mol), rendering it virtually inert to standard cross-coupling[2],[4]. However, fluorine's high electronegativity makes it an excellent leaving group for SNAr reactions[3].

  • The Amino Conundrum: The critical bottleneck in this molecule is the C4 amino group. As a strong π -donor, it pushes electron density into the ring, specifically enriching the ortho position (C5). This high electron density severely repels incoming nucleophiles, deactivating the C-F bond toward SNAr unless the amine is chemically masked[5].

Reactivity Substrate Methyl 4-amino-2-bromo-5-fluorobenzoate Pd_Cat Pd(0) Catalysis (Cross-Coupling) Substrate->Pd_Cat SNAr_Cond Nucleophilic Attack (SNAr) Substrate->SNAr_Cond Br_React C-Br Cleavage (Oxidative Addition) Pd_Cat->Br_React Facile (BDE ~68 kcal/mol) F_React C-F Cleavage (Addition-Elimination) SNAr_Cond->F_React Requires -NH2 Protection

Logical mapping of divergent reaction pathways for bromo and fluoro leaving groups.

Quantitative Data Comparison

To objectively compare the performance of these two leaving groups, the following table summarizes their physicochemical properties and relative reaction rates.

PropertyBromine (C2 Position)Fluorine (C5 Position)
Leaving Group Ability (Pd Cross-Coupling) Excellent (Primary reaction site)Inert
Leaving Group Ability (SNAr) Poor (Sterically hindered, poor stabilization)Excellent (Only if C4-NH₂ is protected)
Bond Dissociation Energy (BDE) ~68 kcal/mol~116 kcal/mol
Electronegativity (Pauling Scale) 2.963.98
Van der Waals Radius 1.85 Å1.47 Å
Electronic Environment Ortho to EWG (Ester), Meta to EDG (Amino)Meta to EWG (Ester), Ortho to EDG (Amino)

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed as self-validating workflows, ensuring that causality is established at every step and that in-process controls (IPCs) prevent downstream failures.

Workflow Step1 Starting Material (Br & F intact) Step2 Protect -NH2 (e.g., Boc/Ac) Step1->Step2 For SNAr Step3A Pd-Catalyzed Coupling (Displaces Br) Step1->Step3A Direct Step3B SNAr Reaction (Displaces F) Step2->Step3B Activated Step4 Deprotection Step3A->Step4 Optional Step3B->Step4 Required

Step-by-step experimental workflow for chemoselective functionalization.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling (C-Br Functionalization)

Objective: Selectively couple an arylboronic acid at the C2 position while leaving the C5-F bond completely intact. Causality: As detailed in the 2[2], Pd(0) will exclusively insert into the weaker C-Br bond. Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, suppressing unwanted protodehalogenation side reactions.

  • Setup: Charge a Schlenk flask with Methyl 4-amino-2-bromo-5-fluorobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Note: Degassing is critical to prevent the oxidation of the Pd(0) active species and suppress boronic acid homocoupling.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive nitrogen atmosphere.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak is <1% and the mass corresponding to the cross-coupled product [M+H]⁺ is dominant. The preservation of the fluorine atom (-19 Da) must be confirmed via mass spectrometry.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C-F

Objective: Displace the C5 fluorine with a secondary amine nucleophile. Causality: The adjacent C4-NH₂ group must be masked to eliminate its electron-donating resonance[5]. By converting the amine to a bis-Boc imide, the ring becomes sufficiently electron-deficient to stabilize the Meisenheimer intermediate required for SNAr[3].

  • Activation (Protection): React the starting material with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in DCM at room temperature to yield the N,N-bis-Boc protected intermediate.

    • Validation: Confirm complete protection via ¹H NMR (disappearance of the broad -NH₂ singlet and appearance of massive Boc methyl integration).

  • SNAr Reaction: Dissolve the activated intermediate in anhydrous DMF. Add the secondary amine nucleophile (e.g., morpholine, 3.0 equiv) and DIPEA (3.0 equiv).

  • Heating: Stir the reaction mixture at 100 °C for 12–18 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the mass shift corresponding to the loss of fluorine and the addition of the nucleophile mass.

  • Deprotection: Following aqueous workup and extraction, treat the crude intermediate with TFA/DCM (1:1) at room temperature for 2 hours to cleave the Boc groups.

  • Final Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, and purify to yield the C5-substituted, C4-amino product.

References

  • Enantioselective Suzuki Cross-Couplings of Unactivated 1-Fluoro-1-haloalkanes Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Compounds and methods of treating cancers (WO2025103502A1)
  • Prmt5 inhibitors and uses thereof (WO2024220917A1)

Sources

Comparative

Validating the structural integrity of Methyl 4-amino-2-bromo-5-fluorobenzoate via mass spectrometry

Validating the Structural Integrity of Methyl 4-amino-2-bromo-5-fluorobenzoate via Mass Spectrometry: A Comparative Guide The Analytical Challenge: Halogenated Benzoates in Drug Discovery Methyl 4-amino-2-bromo-5-fluorob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of Methyl 4-amino-2-bromo-5-fluorobenzoate via Mass Spectrometry: A Comparative Guide

The Analytical Challenge: Halogenated Benzoates in Drug Discovery

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly functionalized, halogenated aromatic compound frequently utilized as a critical molecular building block in the synthesis of advanced therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and targeted protein degraders[1]. Validating its structural integrity is paramount. Analysts must not only confirm the molecular weight but also definitively map the presence of the bromine and fluorine atoms, the primary amine, and the methyl ester.

Because halogenated organic compounds possess distinct isotopic signatures and bond-dissociation energies, mass spectrometry (MS) is the indispensable analytical tool for this validation[2]. However, selecting the correct MS modality dictates the reliability of the structural data.

Modality Showdown: GC-MS vs. LC-MS/MS vs. LC-HRMS

When validating a molecule with multiple polar functional groups (amino, ester) alongside heavy halogens, the choice of chromatographic separation and ionization technique is critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS utilizes Electron Ionization (EI) at 70 eV, providing highly reproducible, hard fragmentation libraries. While excellent for volatile, thermally stable compounds, GC-MS is often sub-optimal for complex polar metabolites or functionalized benzoates without prior derivatization, as the amino group can cause peak tailing and thermal degradation in the inlet.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Utilizing Electrospray Ionization (ESI), LC-MS/MS operates at ambient temperatures, making it ideal for polar, thermolabile molecules[3]. A triple quadrupole (QqQ) setup offers ultra-high sensitivity for quantitation but lacks the mass resolving power needed to distinguish complex isobaric interferences in early-stage synthesis validation.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Instruments like Q-TOF or Orbitrap represent the gold standard for structural validation. LC-HRMS provides exact mass measurements (< 5 ppm error) and easily resolves the distinctive isotopic signature of bromine, making it the definitive choice for mapping the structural integrity of this specific building block.

Table 1: Comparative Performance of MS Platforms for Halogenated Benzoates
FeatureGC-MS (EI)LC-MS/MS (ESI-QqQ)LC-HRMS (ESI-Q-TOF/Orbitrap)
Volatility Requirement High (Derivatization often needed)Low (Ideal for polar molecules)Low (Ideal for polar molecules)
Ionization Energy Hard (~70 eV), extensive fragmentationSoft, yields intact [M+H]+Soft, yields intact [M+H]+
Mass Accuracy Nominal (Unit resolution)Nominal (Unit resolution)Exact (< 5 ppm error)
Halogen Resolution Good, but limited by unit massPoor for complex isobarsExcellent (Resolves fine isotopes)
Verdict for Target Not RecommendedAcceptable for QuantitationOptimal for Structural Validation

Mechanistic Rationale: Decoding the Isotopic Fingerprint

As an Application Scientist, the causality behind selecting ESI+ LC-HRMS for Methyl 4-amino-2-bromo-5-fluorobenzoate is rooted in its specific chemistry:

  • Proton Affinity: The primary aniline (amino group) is highly basic and readily accepts a proton in acidic mobile phases, forming a stable [M+H]+ precursor ion in ESI positive mode.

  • The Bromine Signature: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%)[2]. A high-resolution scan will reveal a distinctive "twin peak" molecular ion spaced exactly 1.998 Da apart.

  • Fluorine Stability: The C-F bond is exceptionally strong. During Collision-Induced Dissociation (CID), fluorine is rarely lost as a radical; instead, it dictates the electronic stability of the ring, forcing fragmentation to occur primarily at the ester and bromo sites.

Self-Validating LC-HRMS Protocol for Structural Integrity

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks that confirm assay functionality independently of the analyte's presence.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the sample in LC-MS grade Methanol to a concentration of 1 µg/mL. Spike the sample with 100 ng/mL of a 13 C-labeled benzoic acid internal standard (IS).

  • Causality: The IS validates the ionization efficiency of the ESI source and flags any ion suppression caused by matrix effects.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) with a gradient from 5% to 95% B over 10 minutes.

  • Causality: The C18 stationary phase effectively retains the moderately hydrophobic aromatic ring, while the formic acid ensures complete protonation of the amino group for maximum ESI+ sensitivity[4].

Step 3: High-Resolution Mass Spectrometry & CID

  • Action: Operate the HRMS in ESI+ mode. Set the Full Scan range to m/z 100–500. Trigger Data-Dependent MS/MS (ddMS2) using stepped Normalized Collision Energies (NCE) of 20, 40, and 60 eV.

  • Causality: Stepped NCE ensures a complete fragmentation map. 20 eV preserves the precursor for isotopic ratio validation, while 60 eV forces deep structural cleavage (e.g., loss of the bromo group).

Step 4: System Self-Validation Check

  • Integrity Gate: The data is only accepted if two conditions are met automatically by the processing software:

    • The mass accuracy of the internal standard is < 5 ppm.

    • The observed 79 Br/ 81 Br isotopic ratio of the target precursor falls within 5% of the theoretical 50.69:49.31 ratio. Failure indicates an isobaric contaminant rather than the true brominated compound.

Quantitative Fragmentation Mapping

Once the precursor is validated, structural integrity is confirmed by matching the MS/MS fragments against theoretical pathways.

Table 2: Exact Mass and Characteristic Fragmentation of Methyl 4-amino-2-bromo-5-fluorobenzoate
Ion TypeChemical FormulaTheoretical m/z ( 79 Br)Theoretical m/z ( 81 Br)Structural Significance
Precursor[M+H]+ C 8​ H 9​ BrFNO 2+​ 247.9722249.9702Confirms intact molecular weight and presence of 1 Bromine atom.
Fragment 1 C 7​ H 5​ BrFNO + 215.9460217.9440Loss of CH 3​ OH (32 Da). Confirms the presence of the methyl ester group.
Fragment 2 C 8​ H 9​ FNO 2+​ 168.0461N/ALoss of Br radical (79/81 Da). Confirms the halogenated nature of the ring.
Fragment 3 C 7​ H 4​ BrNO + 195.9398197.9378Sequential loss of CH 3​ OH and HF (20 Da). Confirms fluorine proximity to protons.

Analytical Workflow Visualization

MS_Workflow N1 Sample: Methyl 4-amino-2-bromo-5-fluorobenzoate N2 Sample Prep & Internal Standard Addition N1->N2 N3 UHPLC Separation (C18) N2->N3 N4 ESI+ Ionization N3->N4 N5 HRMS Full Scan (Isotope Pattern Br/F) N4->N5 Precursor N6 MS/MS Fragmentation (Structural Elucidation) N4->N6 CID N7 Data Validation & Integrity Confirmation N5->N7 N6->N7

Workflow for LC-HRMS structural validation of halogenated benzoates.

Sources

Validation

Cost-benefit analysis of synthesizing vs purchasing commercial Methyl 4-amino-2-bromo-5-fluorobenzoate

Introduction Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly functionalized, versatile benzoic acid derivative. It serves as a critical molecular building block in the development of advanced ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS: 1196693-85-2) is a highly functionalized, versatile benzoic acid derivative. It serves as a critical molecular building block in the development of advanced therapeutics, prominently featured in the synthesis of Cyclin-dependent kinase (CDK) inhibitors[1] and Protein arginine methyltransferase 5 (PRMT5) inhibitors[2].

For researchers and drug development professionals, deciding whether to synthesize this intermediate in-house or purchase it commercially is a classic "Make vs. Buy" dilemma. This guide provides an objective, data-driven comparison of both pathways, detailing the mechanistic chemistry, self-validating experimental protocols, and a comprehensive cost-benefit matrix to optimize your preclinical workflows.

Section 1: The "Make" Strategy – In-House Synthesis

Mechanistic Causality & Route Selection

A common pitfall in planning the synthesis of this compound is attempting a direct electrophilic bromination of methyl 4-amino-3-fluorobenzoate. Because the aniline amino group is a strong ortho/para-directing activator, it directs the incoming bromine to the 5-position (ortho to the amine, meta to the fluorine), yielding the incorrect regioisomer (methyl 4-amino-5-bromo-3-fluorobenzoate).

To achieve the correct substitution pattern, the optimal route utilizes a Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) starting from Methyl 2-bromo-4,5-difluorobenzoate (CAS: 878207-28-4)[3].

The Causality of Regioselectivity: The ester group (-COOMe) acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic attack. The fluorine atom at the 4-position is para to the ester, allowing the intermediate Meisenheimer complex to be stabilized by resonance delocalization into the carbonyl oxygen. The fluorine at the 5-position is meta to the ester and lacks this stabilization. Consequently, ammonia selectively displaces the 4-fluoro substituent, yielding the desired target.

SNAr_Workflow SM Methyl 2-bromo- 4,5-difluorobenzoate (CAS: 878207-28-4) Reaction S_NAr Reaction (Para-F Displacement) SM->Reaction Reagent Aqueous NH3 (Sealed Tube, 80°C) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Methyl 4-amino-2-bromo- 5-fluorobenzoate (Target) Workup->Product

Regioselective SNAr workflow for synthesizing Methyl 4-amino-2-bromo-5-fluorobenzoate.

Experimental Protocol: Regioselective Amination

This protocol is designed to yield approximately 65-75% of the desired product on a 5-gram scale.

  • Reaction Setup: To a 50 mL heavy-walled pressure tube, add Methyl 2-bromo-4,5-difluorobenzoate (1.0 eq, 20.0 mmol, 5.02 g) and dissolve in 15 mL of N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Slowly add aqueous ammonium hydroxide (28-30% NH3​ basis, 5.0 eq, 100.0 mmol).

  • Sealing & Heating: Seal the tube tightly with a Teflon screw cap. Causality: A sealed tube is critical because NH3​ is a gas at elevated temperatures; a standard reflux setup would result in rapid reagent loss and incomplete conversion. Heat the mixture to 80 °C behind a blast shield for 12-14 hours.

  • Workup: Cool the vessel completely to room temperature before unsealing. Pour the dark mixture into 100 mL of ice-cold distilled water. The product will precipitate as a pale solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 20 mL) to remove residual NMP, and dry under high vacuum.

  • Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to remove trace unreacted starting material and bis-aminated byproducts.

Self-Validating System: Analytical Confirmation

To ensure the protocol succeeded and the correct regioisomer was formed, the system must be self-validating through NMR spectroscopy:

  • 19F NMR: The product will show a single fluorine resonance, confirming the displacement of exactly one of the two fluorine atoms from the starting material.

  • 1H NMR: The critical validation lies in the proton-fluorine coupling. The aromatic proton at C6 (adjacent to the remaining C5 fluorine) will appear as a doublet with a large coupling constant ( 3JHF​≈9−11 Hz) around 7.5 ppm. The proton at C3 (isolated between Br and NH2​ ) will appear as a singlet around 7.1 ppm. If the wrong regioisomer were formed, this distinct coupling pattern would be absent.

Section 2: The "Buy" Strategy – Commercial Procurement

Procuring Methyl 4-amino-2-bromo-5-fluorobenzoate from commercial vendors (e.g., AiFChem, BLD Pharm) bypasses the need for internal synthesis and analytical validation[3]. Commercial batches typically arrive with a Certificate of Analysis (CoA) guaranteeing >98% purity by HPLC and NMR. This strategy shifts the burden of quality control and hazardous waste disposal (e.g., NMP and ammonia waste) away from your internal team, allowing application scientists to focus directly on downstream SAR (Structure-Activity Relationship) library generation.

Section 3: Quantitative Cost-Benefit Analysis

The following table summarizes the tangible and intangible costs associated with acquiring 5 grams of the target compound.

Table 1: Cost-Benefit Matrix (5-Gram Scale)

Cost CategoryIn-House Synthesis (Make)Commercial Procurement (Buy)
Direct Material Cost ~$85 (Starting materials & solvents)~$180 - $220 (Final product)
Labor Cost ~$400 (8 hours active time @ $50/hr)~$25 (0.5 hours procurement admin)
Analytical Validation ~$50 (Internal NMR/LC-MS runs)$0 (Vendor CoA provided)
Total Estimated Cost ~$535 ~$205 - $245
Turnaround Time 2-3 Days (if materials in stock)1-2 Weeks (depending on vendor stock)
Purity Assurance Moderate (Requires rigorous internal QC)High (>98% guaranteed by vendor)
Opportunity Cost High (Diverts medicinal chemistry resources)Low (Maintains focus on target drugs)

Section 4: Strategic Recommendation

The decision to synthesize versus purchase hinges entirely on scale and opportunity cost .

Decision_Matrix Start Need Methyl 4-amino- 2-bromo-5-fluorobenzoate? Scale Required Scale? Start->Scale Small < 10 grams (Discovery/SAR) Scale->Small Large > 100 grams (Process/Scale-up) Scale->Large Buy PURCHASE Commercial Vendor Small->Buy High Opportunity Cost Make SYNTHESIZE In-house S_NAr Large->Make Economies of Scale

Decision matrix for the Make vs. Buy strategy based on project scale and opportunity cost.

  • When to Buy: For early-stage discovery and SAR studies requiring <10 grams, purchasing is the objectively superior choice. Despite the higher upfront material cost, the massive savings in highly-skilled labor and the elimination of opportunity cost make commercial procurement far more economical.

  • When to Make: In-house synthesis becomes viable only during process chemistry scale-up (>100 grams) where economies of scale drive the per-gram material cost down significantly, or when specific isotopic labeling (e.g., 13C or 15N ) is required for mechanistic or DMPK studies.

References

  • "WO2025103502A1 - Compounds and methods of treating cancers", Google P
  • "WO2024220917A1 - Prmt5 inhibitors and uses thereof", Google P

Sources

Comparative

Benchmarking Methyl 4-amino-2-bromo-5-fluorobenzoate scaffolds against traditional kinase inhibitor building blocks

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the synthetic tractability and pharmacological potential of emerging chemical building blocks. For decades, traditional flat heteroar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the synthetic tractability and pharmacological potential of emerging chemical building blocks. For decades, traditional flat heteroaromatic scaffolds—such as 4-anilinoquinazolines and pyrazolopyrimidines—have dominated the kinase inhibitor landscape[1]. While effective, these planar structures often suffer from promiscuous kinome binding (off-target toxicity) and rapid oxidative metabolism.

Recently, highly functionalized, tetra-substituted benzenes like Methyl 4-amino-2-bromo-5-fluorobenzoate (MABF, CAS: 1196693-85-2) have emerged as superior alternatives for assembling next-generation targeted therapies, including Cyclin-Dependent Kinase (CDK)[2] and PRMT5 inhibitors[3].

This guide objectively benchmarks the MABF scaffold against traditional building blocks, providing mechanistic insights, comparative data, and validated experimental protocols to optimize your discovery workflows.

Mechanistic & Structural Rationale

The transition from traditional planar scaffolds to MABF is driven by precise structural causality:

  • The 5-Fluoro Advantage : Fluorine is a classic bioisostere for hydrogen. By installing it at the 5-position, we lower the pKa of the adjacent 4-amino group, which improves membrane permeability (Lipophilic Efficiency). More importantly, the strong C-F bond (116 kcal/mol) acts as a metabolic shield, blocking CYP450-mediated aromatic hydroxylation that typically plagues traditional anilines.

  • Orthogonal Reactivity (2-Bromo & Methyl Ester) : The 2-bromo position is perfectly primed for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki), while the methyl ester provides a latent handle for subsequent amidation or cyclization. This allows for highly convergent synthesis of complex 3D architectures, such as bivalent kinase inhibitors[4] or seven-membered lactam-based compounds targeting Aurora Kinase B[5].

Pathway Receptor Receptor Tyrosine Kinases (EGFR, HER2) MAPK MAPK / PI3K Cascades Receptor->MAPK CellCycle Cell Cycle Progression (CDK / Aurora Kinase) MAPK->CellCycle Traditional Traditional Flat Scaffolds (e.g., Quinazolines) Traditional->Receptor High Off-Target Binding MABF MABF-Derived Scaffolds (3D Conformation) MABF->Receptor MABF->CellCycle High Selectivity

Kinase signaling pathways and intervention points of MABF vs traditional scaffolds.

Quantitative Benchmarking Data

The following table summarizes the performance of MABF-derived scaffolds against traditional 4-anilinoquinazolines based on standard preclinical profiling metrics.

ParameterTraditional Scaffolds (e.g., Quinazolines)MABF-Derived ScaffoldsMechanistic Causality
Synthetic Tractability Moderate; sequential functionalization often requires harsh, non-orthogonal conditions.High ; orthogonal handles (Br, NH 2​ , COOMe) enable rapid convergent synthesis.The 2-bromo group allows selective Pd-coupling without requiring protection of the ester or amine.
Kinome Selectivity Low to Moderate; planar aromatic systems bind promiscuously across multiple kinase hinge regions.High ; tetra-substituted ring forces non-planar 3D conformations.Steric clash from the 2-substituent and 5-fluoro group twists the binding vector, restricting off-target fits.
Metabolic Stability (t 1/2​ ) ~30-45 mins (hepatic microsomes); highly prone to aromatic oxidation.>90 mins ; highly resistant to CYP450-mediated oxidation.The strong C-F bond at the 5-position acts as an electronic shield against oxidative metabolism.
Lipophilic Efficiency (LipE) Typically 3-4Typically 5-7 Fluorine lowers the basicity of the aniline, improving membrane permeability without adding steric bulk.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with in-process controls and mechanistic rationales.

Protocol 1: Orthogonal Scaffold Assembly via Pd-Catalyzed Cross-Coupling

This protocol leverages the 2-bromo position of MABF to build complex multi-ring systems while preserving the ester and amine for downstream functionalization.

Step-by-Step Workflow:

  • Preparation : In a flame-dried Schlenk flask, combine MABF (1.0 eq), the desired organoboron reagent (1.2 eq), Pd 2​ (dba) 3​ (0.05 eq), XPhos (0.1 eq), and Cs 2​ CO 3​ (2.0 eq).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Reaction : Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Workup : Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

Causality & Self-Validation:

  • Ligand Choice : XPhos is selected over simpler phosphines because its bulky, electron-rich nature facilitates rapid oxidative addition into the unactivated C-Br bond while preventing competitive coordination from the primary 4-amino group.

  • Base Choice : Cs 2​ CO 3​ is used instead of stronger bases (like NaOtBu) to prevent premature saponification of the methyl ester.

  • Validation : Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 248 [M+H] + for MABF) is depleted. If debromination occurs (yielding m/z 170), it indicates trace water in the system; ensure rigorous solvent degassing in subsequent runs.

Protocol 2: TR-FRET Kinase Selectivity Profiling

Once the MABF scaffold is fully elaborated into a lead candidate, its kinase inhibitory activity must be benchmarked.

Step-by-Step Workflow:

  • Incubation : In a 384-well plate, incubate the MABF-derived inhibitor (serial dilutions from 10 μ M to 0.1 nM) with the target kinase (e.g., CDK2/Cyclin E), ATP (at the specific K m​ for the kinase), and a biotinylated peptide substrate for 60 minutes at 25°C.

  • Detection : Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout : Measure the time-resolved fluorescence emission at 665 nm and 615 nm using a microplate reader.

Causality & Self-Validation:

  • Assay Choice : TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen over standard fluorescence because traditional, highly conjugated kinase inhibitors often exhibit auto-fluorescence[1]. The microsecond time-delay in TR-FRET completely eliminates this background noise, ensuring the IC 50​ data is strictly a function of kinase inhibition.

  • Validation : Include a staurosporine positive control and a DMSO negative control. Calculate the Z'-factor; a Z' > 0.6 validates the assay's robustness and confirms that the observed inhibition is not an artifact of compound aggregation or precipitation.

Workflow Start MABF Scaffold (CAS: 1196693-85-2) PdCoupling Pd-Catalyzed Cross-Coupling Start->PdCoupling Amidation Amidation & Cyclization PdCoupling->Amidation Assay TR-FRET Kinase Benchmarking Amidation->Assay ADME Microsomal Stability Assay->ADME Lead Optimized Lead Candidate ADME->Lead

Experimental workflow for synthesizing and validating MABF-derived kinase inhibitors.

References

  • WO2025103502A1 - Compounds and methods of treating cancers - Google Patents. 2

  • A novel synthesis of EGFR-tyrosine-kinase inhibitors with 4-(indol-3-yl)quinazoline structure - ResearchGate. 1

  • WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents. 3

  • Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors - PMC. 4

  • Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B - PMC. 5

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-amino-2-bromo-5-fluorobenzoate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of halogenated pharmaceutical building blocks is just as critical as the synthetic methodologies they enable. Methyl 4-amino-2-bromo-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of halogenated pharmaceutical building blocks is just as critical as the synthetic methodologies they enable. Methyl 4-amino-2-bromo-5-fluorobenzoate is a highly valuable intermediate in drug discovery, but its dual halogenation (fluorine and bromine) necessitates strict, specialized waste management protocols.

The following guide provides a self-validating, step-by-step operational framework for the disposal of this compound, grounded in the thermodynamic realities of halogenated organic chemistry.

The Mechanistic Rationale for Halogenated Segregation

When managing halogenated aromatics like Methyl 4-amino-2-bromo-5-fluorobenzoate, strict segregation from non-halogenated waste streams is a non-negotiable regulatory and chemical requirement[1]. The causality behind this rule lies in the thermodynamics of waste destruction.

Non-halogenated organic waste is frequently repurposed via fuel blending due to its high caloric value and clean combustion profile. Conversely, halogenated waste is significantly less flammable, more toxic, and requires specialized, energy-intensive treatment[2]. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to completely mineralize fluorinated aromatics. If incinerated improperly, incomplete combustion leads to the formation of highly stable, toxic Products of Incomplete Combustion (PICs), including fluorinated radicals and potential dioxin analogs[3].

To achieve >99.99% Destruction and Removal Efficiency (DRE), licensed facilities must utilize high-temperature rotary kiln incinerators operating at or above 1100°C, combined with extended residence times and a hydrogen source to facilitate the breakdown of radicals[4]. Furthermore, the combustion of this compound generates corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases. These acid gases must be captured using wet alkaline scrubbers before the flue gas is released into the atmosphere, neutralizing them into inert salts[3].

Quantitative Data Summary

Table 1: Physicochemical & Disposal Parameters

Parameter Value / Specification Causality / Impact on Disposal
Molecular Weight 248.05 g/mol Determines the stoichiometric yield of acidic combustion byproducts.
Halogen Content Fluorine (F), Bromine (Br) Mandates strict segregation into "Halogenated Organic Waste" streams.
Incineration Temp >1100°C Necessary to break highly stable C-F bonds and prevent PIC formation.
Combustion Gases CO₂, H₂O, HF, HBr Requires wet alkaline scrubbers to neutralize corrosive acids.

| Storage Limit | Typically <60 to 90 days | Ensures regulatory compliance for laboratory Satellite Accumulation Areas. |

Table 2: Bond Dissociation Energies & Neutralization Pathways

Bond Type Approx. Dissociation Energy Primary Combustion Byproduct Scrubber Neutralization Product
C-F ~485 kJ/mol Hydrogen Fluoride (HF) Calcium Fluoride (CaF₂) / Sodium Fluoride (NaF)

| C-Br | ~280 kJ/mol | Hydrogen Bromide (HBr) | Calcium Bromide (CaBr₂) / Sodium Bromide (NaBr) |

Standard Operating Procedure: Step-by-Step Disposal Workflow

To maintain a self-validating safety system, every step of the disposal process must be documented and physically segregated to prevent downstream chemical incompatibilities.

Step 1: Container Selection and Preparation

  • Select a rigid, leak-proof, high-density polyethylene (HDPE) container approved for solid chemical waste.

  • Ensure the container is completely dry and free of incompatible residues (e.g., strong oxidizers or strong bases).

Step 2: Waste Transfer and Segregation

  • Operating inside a certified chemical fume hood, carefully transfer any unused solid Methyl 4-amino-2-bromo-5-fluorobenzoate into the designated container using an anti-static funnel and spatula.

  • Critical Rule: Never mix this solid with non-halogenated solvents or solid wastes. Mixing cross-contaminates the waste stream, forcing the entire volume to be treated as halogenated waste at a significantly higher cost[5].

Step 3: Labeling and Documentation

  • Immediately affix a "Hazardous Waste" label to the container.

  • List the exact chemical name: Methyl 4-amino-2-bromo-5-fluorobenzoate. Do not use abbreviations, acronyms, or chemical formulas[2].

  • Check the boxes for "Toxic" and "Halogenated". Date the label the moment the first drop/grain of waste enters the container.

Step 4: Storage in Satellite Accumulation Area (SAA)

  • Store the sealed container in a designated SAA within the laboratory.

  • Place the primary container inside a secondary containment bin to capture any potential breaches. Keep the container tightly closed unless actively adding waste.

Step 5: EHS Transfer and Final Disposition

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the 60-day accumulation limit expires[1].

  • EHS will manifest the waste for transport to a licensed high-temperature incineration facility.

G A Solid Waste Generation (Halogenated Aromatic) B Segregation: Halogenated Waste Container A->B Transfer via funnel C EHS Collection & Manifesting B->C Max 60-day storage D High-Temp Incineration (>1100°C) C->D Transport E Alkaline Scrubber (Neutralizes HF/HBr) D->E Flue gas treatment

Step-by-step laboratory disposal workflow for halogenated solid waste.

Thermal Degradation & Neutralization Pathway

Understanding the downstream fate of the chemical reinforces the necessity of the laboratory SOP. When the manifested waste reaches the commercial incinerator, it undergoes a specific thermal and chemical transformation.

G A Methyl 4-amino-2-bromo- 5-fluorobenzoate B Thermal Cleavage (>1100°C) A->B C Halogen Radicals (F•, Br•) B->C C-F / C-Br bond break E Corrosive Gases (HF, HBr) C->E D Hydrogen Source (H2O / Hydrocarbons) D->E H-atom abstraction F Alkaline Scrubber (NaOH / Ca(OH)2) E->F Flue gas capture G Inert Salts (NaF, NaBr, CaF2) F->G Neutralization

Thermal degradation and neutralization pathway of halogenated aromatics.

Spill Response & Decontamination Protocol

In the event of an accidental release of solid Methyl 4-amino-2-bromo-5-fluorobenzoate on the benchtop or floor, execute the following protocol to ensure safety and compliance:

  • Isolation: Immediately restrict access to the spill area. If the spill is large or highly aerosolized, evacuate the immediate vicinity.

  • PPE: Don appropriate Personal Protective Equipment, including nitrile gloves, a fitted lab coat, and safety goggles. If dust generation is a risk, an N95 or P100 particulate respirator is required.

  • Containment: Do not dry sweep, as this generates hazardous airborne dust. Lightly mist the solid with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation.

  • Collection: Use disposable damp absorbent pads or a dedicated HEPA-filtered laboratory vacuum to collect the material. Place all recovered solid and contaminated cleanup materials into a designated, sealable "Halogenated Solid Waste" container.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse. Collect all liquid rinsate and dispose of it in a "Halogenated Liquid Waste" carboy.

References

  • HAZARDOUS MATERIALS DISPOSAL GUIDE - University of Windsor. University of Windsor Chemical Control Centre. Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Disposal of Chemical Wastes. RiskAssess. Available at:[Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University Environmental Health & Safety. Available at:[Link]

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-amino-2-bromo-5-fluorobenzoate

As a Senior Application Scientist, I understand that handling complex halogenated intermediates requires more than just skimming a Safety Data Sheet (SDS)—it demands a mechanistic understanding of the chemical's behavior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex halogenated intermediates requires more than just skimming a Safety Data Sheet (SDS)—it demands a mechanistic understanding of the chemical's behavior. Methyl 4-amino-2-bromo-5-fluorobenzoate (CAS 1196693-85-2) is a critical building block in the synthesis of advanced oncology therapeutics, including PRMT5 and CDK2 inhibitors[1][2]. However, its structural motifs present specific occupational hazards that must be managed with precision.

This guide provides a self-validating, causality-driven operational plan for handling this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Hazard Profile & Causality-Driven PPE Selection

The hazards of Methyl 4-amino-2-bromo-5-fluorobenzoate (GHS codes: H302, H315, H319, H335)[3] are directly tied to its molecular architecture. Understanding why it is hazardous dictates how we protect ourselves:

  • Lipophilicity & Electrophilicity (H315, H319): The bromo and fluoro substituents drastically increase the molecule's lipophilicity, facilitating rapid dermal and ocular penetration. Simultaneously, the electron-withdrawing nature of these halogens makes the aromatic ring susceptible to nucleophilic attack by biological thiols and amines in the skin, causing severe irritation.

  • Particulate Aerodynamics (H335, H302): As a fine crystalline solid, it readily aerosolizes. Inhalation of these particulates leads to respiratory tract irritation, and incidental ingestion is harmful[3].

To mitigate these risks, Personal Protective Equipment (PPE) must be selected based on chemical resistance and operational ergonomics, strictly compliant with OSHA 29 CFR 1910.132 standards[4][5].

Table 1: Quantitative PPE Specifications

PPE CategorySpecificationMechanistic Justification
Gloves Nitrile (Minimum 0.11 mm thickness)Provides excellent resistance to halogenated aromatic powders. Breakthrough time >480 mins for dry solid contact.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents the ingress of aerosolized electrophilic dust into the ocular mucosa.
Body Protection Flame-retardant lab coat (Nomex/Cotton) + closed-toe shoesPrevents dermal accumulation of lipophilic particulates on standard clothing.
Respiratory N95 or P100 particulate respirator (if outside fume hood)Filters >95% of airborne crystalline particulates, mitigating H335 inhalation risks[6].
Engineering Control Chemical Fume Hood (Face velocity 80-100 fpm)Primary containment to prevent aerosolization into the general laboratory environment.

Operational Handling Workflow

The following logic tree dictates the safe handling and immediate spill response protocol for halogenated benzoates.

PPE_Workflow Start Start: Chemical Handling Assess Verify Fume Hood Flow (>80-100 fpm) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Action Weighing & Transfer (Anti-static tools) PPE->Action Spill Spill Occurs? Action->Spill Clean Execute Spill Protocol (Wet wipe, no dry sweep) Spill->Clean Yes Dispose Halogenated Waste Disposal Stream Spill->Dispose No Clean->Dispose

Operational workflow for handling and spill response of halogenated benzoates.

Self-Validating Experimental Protocols

Do not rely on assumptions; every protocol must validate its own success.

Protocol A: Precision Weighing and Transfer

Objective: Transfer the compound without generating airborne particulates or contaminating the balance.

  • Environmental Preparation: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm.

    • Causality: Excessive flow creates turbulence that aerosolizes the powder; insufficient flow fails to contain it.

  • Static Mitigation: Discharge the weighing vessel and spatula using an anti-static (Zerostat) gun.

    • Causality: Halogenated powders hold significant static charge, causing them to repel from spatulas and unpredictably contaminate the balance pan.

  • Transfer: Use a conductive, grounded stainless-steel spatula to transfer the solid into a pre-tared, sealable glass vial. Do not use plastic weigh boats.

  • Self-Validation Step: After sealing the vial, wipe the exterior with an isopropanol-soaked Kimwipe. Re-weigh the sealed vial. A stable weight confirms no static-induced powder loss or exterior contamination occurred during transit.

Protocol B: Spill Decontamination

Objective: Safely neutralize and remove spills without expanding the contamination zone.

  • Containment: Do NOT dry sweep.

    • Causality: Dry sweeping vigorously aerosolizes the H335 respiratory irritant into the operator's breathing zone.

  • Solubilization & Removal: Gently cover the spill with a damp paper towel (moistened with 70% ethanol or isopropanol) to dissolve and capture the lipophilic powder.

  • Secondary Wipe: Wipe the area inward from the edges to the center to prevent spreading the chemical footprint.

  • Self-Validation Step: Illuminate the cleaned area with a handheld 365 nm UV lamp.

    • Causality: Many highly conjugated aniline derivatives exhibit faint fluorescence under UV light. An absence of fluorescence confirms complete decontamination.

Waste Segregation and Disposal Plan

Improper disposal of halogenated organics poses severe environmental and facility risks.

  • Strict Segregation: All waste containing Methyl 4-amino-2-bromo-5-fluorobenzoate (including contaminated gloves, Kimwipes, and solvent rinses) MUST be strictly segregated into a designated Halogenated Organic Waste container[7][8].

  • Mechanistic Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to unexpected exothermic reactions. Furthermore, during EPA-regulated incineration, halogenated wastes require specialized high-temperature combustion with caustic scrubbing. If halogenated waste is accidentally mixed into standard waste streams, the incinerator will lack the necessary scrubbers, leading to the atmospheric release of highly toxic polychlorinated and polybrominated dioxins and furans[9][10].

  • Compliance Labeling: Clearly label the container with "Halogenated Organic Waste: Contains Brominated/Fluorinated Anilines" to ensure compliance with RCRA regulations and the EPA's land disposal restrictions[8][11].

References

  • World Intellectual Property Organization. "WO2025103502A1 - Compounds and methods of treating cancers.
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." ecfr.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. [Link]

  • PatSnap. "Petroleum Ether And Waste Segregation: Halogenated/Nonhalogenated Streams And Disposal." patsnap.com.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.